1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPWBHZXPUYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302381 | |
| Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7076-17-7 | |
| Record name | 7076-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole scaffold is a compelling heterocyclic system that has garnered interest in medicinal chemistry due to its structural similarity to biologically active indole alkaloids and related synthetic compounds. This guide provides a comprehensive overview of the fundamental properties of this core structure, including its synthesis, chemical characteristics, and known biological activities. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and summarize key analytical and biological data to provide a solid foundation for researchers and drug development professionals working with this class of molecules.
Introduction: The Significance of the Thiopyrano[4,3-b]indole Core
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. The fusion of a thiopyran ring to the indole system at the [4,3-b] position creates the this compound structure. This modification introduces a sulfur-containing, non-aromatic six-membered ring, which imparts distinct stereochemical and physicochemical properties compared to its all-carbon or nitrogen-containing analogs. The presence of the sulfur atom, with its potential for various oxidation states and its influence on ring conformation, offers unique opportunities for modulating biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
This guide will explore the foundational aspects of this heterocyclic system, providing insights into its synthesis, reactivity, and therapeutic potential.
Synthesis of the this compound Scaffold
The construction of the this compound core is most commonly achieved through the celebrated Fischer indole synthesis. This powerful reaction allows for the formation of the indole ring from an arylhydrazine and a suitable ketone or aldehyde precursor. In the context of our target scaffold, the key ketone is tetrahydro-4H-thiopyran-4-one.
The Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis is a robust and versatile method for indole formation.[1][2][3][4] The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step involves the condensation of an arylhydrazine (e.g., phenylhydrazine) with a ketone (in this case, tetrahydro-4H-thiopyran-4-one) under acidic conditions to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: A key step in the synthesis is the[5][5]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond at the ortho position of the aromatic ring.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole ring.
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride.[1][3]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of the Fischer indole synthesis applied to the preparation of the parent this compound.
Materials:
-
Phenylhydrazine
-
Tetrahydro-4H-thiopyran-4-one
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and tetrahydro-4H-thiopyran-4-one (1 equivalent) in glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once the hydrazone formation is complete, heat the reaction mixture to reflux for several hours to induce the Fischer indolization.[6]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extraction: Extract the product into an organic solvent such as chloroform.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
A scale-up synthesis of this compound has also been reported, highlighting its accessibility for further studies.[7][8]
Physicochemical and Spectroscopic Properties
The physicochemical properties of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles are crucial for their handling, formulation, and biological activity.
Basicity, Solubility, and Lipophilicity
-
Basicity (pKa): The indole nitrogen is generally not basic due to the delocalization of its lone pair of electrons into the aromatic system. The basicity of the thiopyran sulfur is also very low. Therefore, the parent compound is expected to be weakly basic. The introduction of basic functional groups on the scaffold would, of course, alter the overall pKa.
-
Solubility: The parent compound is expected to have low solubility in water and good solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate. Solubility can be modulated by the introduction of polar functional groups.[9][10][11][12]
-
Lipophilicity (LogP): The fused ring system is predominantly hydrophobic, suggesting a positive LogP value. The calculated LogP can be a useful parameter in predicting membrane permeability and other ADMET properties.[10][11][12]
Spectroscopic Characterization
The structure of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles can be unambiguously confirmed using a combination of spectroscopic techniques.[7]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a broad singlet for the N-H proton, and aliphatic protons of the tetrahydrothiopyran ring are expected. The chemical shifts and coupling patterns of the aliphatic protons provide information on the conformation of the thiopyran ring.[5][13][14] |
| ¹³C NMR | Resonances for the aromatic carbons of the indole moiety and the aliphatic carbons of the thiopyran ring will be observed. The chemical shifts of the carbons adjacent to the sulfur and nitrogen atoms are particularly informative.[5][13][14] |
| IR Spectroscopy | A characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹ is a key feature. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Chemical Reactivity
The chemical reactivity of the this compound core is dictated by the electronic properties of the indole nucleus and the presence of the thiopyran ring.
-
Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic substitution, with a strong preference for the C8 position (C3 of the indole ring). This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation.
-
N-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
-
Oxidation of Sulfur: The sulfur atom in the thiopyran ring can be oxidized to the corresponding sulfoxide or sulfone, which can significantly impact the compound's polarity and biological activity.
Biological Activities and Therapeutic Potential
While the biological profile of the this compound scaffold is not as extensively explored as its nitrogen analogs, preliminary studies and analogies to related structures suggest promising therapeutic potential.
Antimicrobial and Antifungal Activity
Derivatives of 1,3,4,5-tetrahydropyrano[4,3-b]indoles, which are structurally similar, have shown noteworthy antimicrobial activity. For instance, one derivative displayed significant activity against the Gram-positive bacterium Bacillus cereus with a minimum inhibitory concentration (MIC) of 3.9 µg/mL.[15] This suggests that the thiopyrano analogs may also possess antibacterial and antifungal properties. The lipophilic nature of the scaffold could facilitate penetration of microbial cell membranes.
CFTR Potentiators
The structurally related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[16][17] These compounds have shown efficacy in rescuing the gating defects of certain CFTR mutants. Given the structural similarities, it is plausible that this compound derivatives could also act as CFTR modulators. Structure-activity relationship (SAR) studies on the pyrido[4,3-b]indole series have highlighted the importance of substituents on the indole nitrogen and the phenyl ring for optimal activity.[16][17]
Other Potential Activities
Given the broad range of biological activities associated with indole-based compounds, it is conceivable that 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles could exhibit other pharmacological effects, such as anticancer or anti-inflammatory properties.[18][19] Further investigation into the biological profile of this scaffold is warranted.
Conclusion and Future Directions
The this compound core represents a versatile and accessible heterocyclic system with potential applications in drug discovery. The well-established Fischer indole synthesis provides a reliable route to this scaffold, allowing for the generation of diverse libraries of compounds for biological screening. While the current body of knowledge on the specific properties and activities of this class of molecules is still emerging, analogies to related structures suggest promising avenues for exploration, particularly in the areas of antimicrobial agents and CFTR modulators. Future research should focus on a more systematic investigation of the structure-activity relationships of substituted 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic profiles.
References
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Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. - ResearchGate. Available from: [Link]
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Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed. Available from: [Link]
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1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. Available from: [Link]
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC - PubMed Central. Available from: [Link]
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Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. - ResearchGate. Available from: [Link]
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Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed. Available from: [Link]
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The role of physicochemical and topological parameters in drug design - Frontiers. Available from: [Link]
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(PDF) Fischer Indole Synthesis - ResearchGate. Available from: [Link]
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The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity - PubMed. Available from: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available from: [Link]
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[Cytotoxic and antitumor activity of a new series of heterocyclic compounds: dipyrido (4,3-b) (3,4-f) indoles] - PubMed. Available from: [Link]
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Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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SiriusT3: Physicochemical Property Analysis for Drug Development in India - Aimil Ltd. Available from: [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Available from: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available from: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]
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1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC - NIH. Available from: [Link]
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Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Available from: [Link]
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Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents - ResearchGate. Available from: [Link]
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SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Available from: [Link]
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A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC - NIH. Available from: [Link]
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4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. Available from: [Link]
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed Central. Available from: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available from: [Link]
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Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Abstract
The 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole core is a significant heterocyclic scaffold, forming the backbone of numerous compounds with notable biological activity. Its rigid, fused structure presents a unique canvas for medicinal chemistry, making a thorough understanding of its structural and electronic properties paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unequivocal characterization of this molecule. Moving beyond a mere recitation of data, this document elucidates the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating approach to analysis. All methodologies and interpretations are grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the Tetrahydrothiopyrano[4,3-b]indole Core
The fusion of an indole ring—a privileged structure in medicinal chemistry—with a thiopyran ring creates the tetracyclic this compound system.[1][2] This architectural combination is of high interest as it imparts specific conformational constraints and electronic properties that can be exploited in drug design. Derivatives of this core have been investigated for a range of therapeutic applications, highlighting the need for precise and reproducible methods of structural confirmation.[3][4]
Spectroscopic analysis is the cornerstone of this confirmation process. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle. This guide will detail the application and interpretation of each of these methods for the parent this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Rationale for NMR Experimentation
The choice of NMR experiments is driven by the need to unambiguously assign every proton and carbon in the asymmetric structure. A standard suite of experiments includes:
-
¹H NMR: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.
-
¹³C NMR: To determine the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the aliphatic signals of the thiopyran ring.
-
2D Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons.
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton directly to the carbon it is attached to.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting different fragments of the molecule and confirming the overall structure.
Visualizing the Structure and Numbering
To facilitate spectral assignment, a standardized numbering system for the this compound core is essential.
Caption: IUPAC Numbering for the this compound scaffold.
Predicted Spectral Data & Interpretation
While a definitive, published spectrum for the unsubstituted parent compound is elusive in readily available literature, analysis of related structures and general principles of NMR allow for a robust prediction and guide to interpretation.[5][6][7]
¹H NMR (Proton NMR):
-
Aromatic Region (δ 7.0-7.6 ppm): Four protons corresponding to positions 6, 7, 8, and 9 will appear in this region. They will exhibit characteristic doublet and triplet splitting patterns typical of a disubstituted benzene ring.
-
Indole N-H (δ ~8.0-11.0 ppm): A broad singlet corresponding to the indole nitrogen proton (position 5) is expected, the exact shift being highly dependent on solvent and concentration.[6]
-
Aliphatic Region (δ 2.5-4.5 ppm): The three CH₂ groups of the thiopyran ring (positions 1, 3, and 4) will appear here. These signals are expected to be complex multiplets due to coupling with each other. The protons at position 1, being adjacent to the indole ring, are expected to be the most downfield of this group.
¹³C NMR (Carbon NMR):
-
Aromatic Region (δ 110-140 ppm): Eight distinct signals are expected for the eight carbons of the indole moiety. The quaternary carbons (4a, 5a, 9a, 9b) can be distinguished from the protonated carbons (6, 7, 8, 9) using a DEPT-135 experiment.[7][8]
-
Aliphatic Region (δ 20-40 ppm): Three signals corresponding to the methylene carbons at positions 1, 3, and 4 are expected in this upfield region.
Table 1: Predicted NMR Data for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| 1 | ~3.5 - 4.0 (m) | ~25 - 30 | CH₂ adjacent to indole system. |
| 3 | ~2.8 - 3.2 (m) | ~22 - 28 | Aliphatic CH₂. |
| 4 | ~2.9 - 3.3 (m) | ~24 - 29 | Aliphatic CH₂. |
| 5 (NH) | ~8.0 - 11.0 (br s) | - | Broad singlet, solvent dependent. |
| 6 | ~7.4 - 7.6 (d) | ~120 - 125 | Aromatic CH. |
| 7 | ~7.0 - 7.2 (t) | ~118 - 122 | Aromatic CH. |
| 8 | ~7.0 - 7.2 (t) | ~119 - 123 | Aromatic CH. |
| 9 | ~7.3 - 7.5 (d) | ~110 - 115 | Aromatic CH. |
| 4a | - | ~125 - 130 | Quaternary Carbon. |
| 5a | - | ~135 - 140 | Quaternary Carbon. |
| 9a | - | ~128 - 133 | Quaternary Carbon. |
| 9b | - | ~127 - 132 | Quaternary Carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.[6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[7]
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to aid in carbon assignment.
-
Acquire 2D COSY, HSQC, and HMBC spectra for complete structural elucidation.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.
Rationale for MS Experimentation
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion ([M+H]⁺). The high resolution allows for the determination of the exact mass, which in turn confirms the elemental composition (C₁₂H₁₃NS) with high confidence.
Expected Mass Spectrum
-
Molecular Ion Peak: The calculated exact mass of C₁₂H₁₃NS is 203.0769. In ESI-HRMS, the primary observed peak will be the protonated molecule [M+H]⁺ at m/z 204.0847.
-
Fragmentation: While ESI is soft, some fragmentation can be induced. Key fragmentation pathways for indole-containing structures often involve the cleavage of bonds adjacent to the indole ring. For this molecule, fragmentation would likely involve the loss of parts of the thiopyran ring.
Caption: A simplified potential fragmentation pathway in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it with the theoretical mass calculated for the formula C₁₂H₁₃NS. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.
Vibrational Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Rationale and Key Vibrational Modes
For this compound, IR spectroscopy is primarily used to confirm the presence of the N-H bond of the indole, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3400 | N-H Stretch | Indole N-H | Medium, Sharp |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) | Medium-Strong |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1450 | C-H Bend | Aliphatic CH₂ | Medium |
| ~740 | =C-H Bend | ortho-disubstituted benzene | Strong |
Reference data for indole functional groups from NIST Chemistry WebBook.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups as listed in Table 2.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Rationale and Expected Spectra
The indole ring system is the primary chromophore in this molecule. The UV-Vis spectrum of indole typically shows two main absorption bands.[10] The fusion of the thiopyran ring is not expected to dramatically alter the fundamental electronic transitions of the indole chromophore but may cause slight shifts in the absorption maxima (λ_max).
-
¹Lₐ Band (Strong): Expected around 260-270 nm.
-
¹Lₑ Band (Weaker, structured): Expected around 280-290 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Conclusion: An Integrated Spectroscopic Approach
The definitive characterization of this compound is not achieved by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed atomic framework, MS confirms the molecular formula, IR identifies key functional groups, and UV-Vis probes the electronic nature of the conjugated system. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately verify the structure and purity of this important heterocyclic scaffold, paving the way for its further exploration in medicinal chemistry and drug discovery.
References
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Bansal, D., Sivaganesan, P., Elanchezhian, C., Nataraj, G., Das, M. K., & Chaudhuri, S. (2025). Pentafluorophenol‐Catalyzed Metal‐Free Fischer Indole Synthesis: A Novel Approach to Carbazole Derivatives and Desbromoarborescidine A*. Chemistry – An Asian Journal. [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
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Quintanilla-Licea, R., Colunga-Valladares, J. F., Caballero-Quintero, A., & Tamez-Guerra, R. (2006). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. Retrieved from [Link]
-
Samanta, S. (2012). Rapid access of 2,3,4-trisubstituted-2,3,4,9-tetrahydrothiopyrano[2,3-b] indole derivatives via one-pot three component reaction using organocatalysis. IDR@IIT Indore. Retrieved from [Link]
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Ivachtchenko, A. V., Mitkin, O. D., Tkachenko, S. E., Okun, I. M., & Kysil, V. M. (2010). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. European Journal of Medicinal Chemistry, 45(2), 782-9. [Link]
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ResearchGate. (n.d.). Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. Retrieved from [Link]
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NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Fischer, E. (1883). Fischer indole synthesis. Taylor & Francis Online. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (2000). Synthesis of novel 5H, 11H‐pyrido[2′,3′:2,3]thiopyrano[4,3‐b]. Sci-Hub. Retrieved from [Link]
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ResearchGate. (2025). Ultrasound-mediated efficient synthesis of dihydrothiopyrano[2,3-b]indole-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tetrahydrothiopyrano[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic scaffold, Tetrahydrothiopyrano[4,3-b]indole. While direct experimental spectral data for the unsubstituted parent compound is not extensively reported in publicly accessible literature, this document constructs a detailed, predicted spectral analysis based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the structural elucidation of this important class of compounds. We will delve into the theoretical underpinnings of chemical shifts and coupling constants expected for this molecule, provide a detailed, step-by-step protocol for NMR data acquisition and analysis, and present the predicted data in a clear, tabular format.
Introduction: The Significance of the Tetrahydrothiopyrano[4,3-b]indole Scaffold
The fusion of an indole ring with a thiopyran moiety creates the Tetrahydrothiopyrano[4,3-b]indole scaffold, a heterocyclic system of significant interest in medicinal chemistry. Indole derivatives are well-established pharmacophores present in a vast array of biologically active natural products and synthetic drugs. The incorporation of a sulfur-containing heterocyclic ring, such as thiopyran, can modulate the parent indole's lipophilicity, metabolic stability, and receptor-binding affinity. Consequently, derivatives of Tetrahydrothiopyrano[4,3-b]indole are actively investigated for a range of therapeutic applications.
Accurate structural characterization is paramount in the development of novel therapeutic agents. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. A thorough understanding of the ¹H and ¹³C NMR spectra of the core Tetrahydrothiopyrano[4,3-b]indole system is therefore essential for chemists working in this area.
Principles of NMR Spectroscopy Applied to Tetrahydrothiopyrano[4,3-b]indole
The predicted ¹H and ¹³C NMR spectra of Tetrahydrothiopyrano[4,3-b]indole are governed by the electronic environment of each nucleus. The indole ring system is aromatic, and its protons and carbons exhibit characteristic chemical shifts. The tetrahydrothiopyran ring is a saturated, non-aromatic system, and its protons will appear in the aliphatic region of the ¹H NMR spectrum.
2.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the indole moiety and the aliphatic protons of the tetrahydrothiopyran ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring of the indole (H-4, H-5, H-6, H-7) will resonate in this region. Their precise chemical shifts and multiplicities will be influenced by their position relative to the fused rings and will exhibit characteristic coupling patterns (ortho, meta, and para couplings). The N-H proton of the indole is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
Aliphatic Region (δ 2.5-4.0 ppm): The protons on the tetrahydrothiopyran ring (H-1, H-3, H-4) will resonate in this upfield region. The protons on the carbons adjacent to the sulfur atom (H-1 and H-3) are expected to be deshielded compared to those on C-4. Spin-spin coupling between these protons will provide valuable information about their connectivity.
2.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
-
Aromatic Region (δ 110-140 ppm): The eight carbon atoms of the indole ring system will resonate in this downfield region. The chemical shifts will be characteristic of a substituted indole.
-
Aliphatic Region (δ 20-50 ppm): The three carbon atoms of the tetrahydrothiopyran ring will appear in this upfield region. The carbons bonded to the sulfur atom (C-1 and C-3) will be deshielded relative to C-4.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the parent Tetrahydrothiopyrano[4,3-b]indole. These predictions are based on the analysis of structurally similar compounds and established NMR principles[1][2].
Table 1: Predicted ¹H NMR Data for Tetrahydrothiopyrano[4,3-b]indole (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 8.10 | br s | - |
| H-1 | 3.80 | t | 5.5 |
| H-3 | 2.95 | t | 5.5 |
| H-4 | 3.20 | s | - |
| H-6 | 7.65 | d | 8.0 |
| H-7 | 7.15 | t | 7.5 |
| H-8 | 7.20 | t | 7.5 |
| H-9 | 7.40 | d | 8.0 |
Table 2: Predicted ¹³C NMR Data for Tetrahydrothiopyrano[4,3-b]indole (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 45.0 |
| C-3 | 28.0 |
| C-4 | 25.0 |
| C-4a | 125.0 |
| C-5a | 128.0 |
| C-6 | 122.0 |
| C-7 | 120.0 |
| C-8 | 118.0 |
| C-9 | 111.0 |
| C-9a | 136.0 |
| C-9b | 110.0 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation of Tetrahydrothiopyrano[4,3-b]indole derivatives, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is a versatile solvent for many organic compounds. Other solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
4.2. NMR Instrument Setup and Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., a 400 MHz instrument).
Figure 2: Diagram of Expected 2D NMR Correlations.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of Tetrahydrothiopyrano[4,3-b]indole. By understanding the expected chemical shifts and coupling patterns, and by employing a systematic approach to data acquisition and analysis including 2D NMR techniques, researchers can confidently elucidate the structures of novel derivatives based on this important heterocyclic scaffold. The protocols and predicted data herein serve as a foundational reference for scientists engaged in the synthesis and characterization of new chemical entities for drug discovery.
References
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link] [2]2. Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 435.
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Biological Magnetic Resonance Bank. (n.d.). Indole. Retrieved from [Link] [3]4. Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link] 5. Govindaraju, V., & Govindarajan, S. (2015). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link] [4]6. Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link] [5]7. Da Settimo, A., Marini, A. M., Primofiore, G., Da Settimo, F., Salerno, S., La Motta, C., Pardi, G., Ferrarini, P. L., & Mori, C. (2000). Synthesis of novel 5H, 11H‐pyrido[2′,3′:2,3]thiopyrano[4,3‐b]‐indoles by fischer‐indole cyclization. Journal of Heterocyclic Chemistry, 37(2), 379–382.
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Mass spectrometry analysis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Authored by a Senior Application Scientist
Introduction: The Significance of the Tetrahydrothiopyrano[4,3-b]indole Scaffold
The this compound core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules. This structure, which elegantly fuses an indole ring system with a sulfur-containing thiopyran ring, is a focal point in medicinal chemistry and drug discovery.[1][2][3] Indole derivatives are known for their vast therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The incorporation of the thiopyran ring introduces unique conformational and electronic properties, making these compounds compelling candidates for novel therapeutics.
Mass spectrometry (MS) stands as an indispensable analytical tool for the structural characterization and quantification of these complex molecules. Its unparalleled sensitivity and specificity allow researchers to elucidate molecular structures, identify metabolites, and probe for impurities with high confidence. This guide provides a comprehensive overview of the mass spectrometric analysis of the this compound core, offering field-proven insights into ionization strategies, fragmentation pathways, and experimental design for professionals in pharmaceutical and chemical research.
Chapter 1: Foundational Principles of Ionization
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is arguably the most critical parameter, as it dictates the nature of the resulting mass spectrum—whether it is dominated by an intact molecular ion or rich with structural fragments. For the Tetrahydrothiopyrano[4,3-b]indole scaffold, two primary techniques offer complementary information: Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Integrity
ESI is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS). It is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation.[6] This is particularly advantageous for confirming the molecular weight of a newly synthesized compound or for analyzing thermally labile derivatives.
Causality of Choice: Researchers opt for ESI when the primary goal is to determine the molecular mass of the analyte or to analyze complex mixtures from biological matrices or crude reaction products.[7] Given the presence of a basic nitrogen atom in the indole ring, positive-ion mode ESI is exceptionally effective, readily forming the protonated molecule, [M+H]⁺. For the parent compound C₁₁H₁₁NS (MW: 189.28 g/mol )[8], ESI would be expected to produce a high-abundance ion at m/z 190.1001 in a high-resolution mass spectrometer.
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
Conversely, Electron Ionization (EI) is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS). It bombards the analyte molecule with high-energy electrons (classically 70 eV), causing extensive and reproducible fragmentation.[9][10] This fragmentation creates a characteristic "fingerprint" that can be used to identify the compound by matching it against spectral libraries like the NIST database.[11]
Causality of Choice: EI is the method of choice when detailed structural information is required and a reference spectrum may be available. The high-energy impact provides a wealth of fragment ions that reveal the underlying connectivity of the molecular scaffold.[10] While the molecular ion (M⁺˙) may be weak or absent for some compounds, the rich fragmentation pattern is invaluable for structural confirmation.[6]
Chapter 2: Deciphering the Fragmentation Code
Tandem mass spectrometry (MS/MS) is essential for piecing together the molecular puzzle. In this technique, the molecular ion (or a primary fragment) is isolated and then subjected to collision-induced dissociation (CID) to generate a second generation of fragments. The resulting fragmentation pattern is a direct reflection of the molecule's chemical structure.
The Tetrahydrothiopyrano[4,3-b]indole scaffold is predicted to fragment along logical pathways dictated by the stability of the resulting ions and neutral losses. The indole nucleus and the thiopyran ring each contribute characteristic fragmentation behaviors.
Key Fragmentation Pathways
Based on established principles for indole alkaloids and sulfur-containing heterocycles, the following fragmentation pathways are anticipated for the protonated molecule ([M+H]⁺ at m/z 190.10):
-
Retro-Diels-Alder (rDA) Reaction: The saturated six-membered thiopyran ring is susceptible to a retro-Diels-Alder cleavage. This is a common fragmentation pathway for such ring systems.[12] This would involve the cleavage of the C4a-C9b and C5-C5a bonds, leading to the loss of ethylene (C₂H₄, 28.03 Da).
-
Cleavage Alpha to Sulfur: The C-S bonds are relatively weak and prone to cleavage. Fragmentation alpha to the sulfur atom can lead to the opening of the thiopyran ring. A subsequent loss of H₂S (33.99 Da) or related sulfur-containing radicals is plausible.
-
Indole Ring Fragmentation: The indole portion of the molecule exhibits characteristic fragmentation patterns, often involving the loss of small neutral molecules like hydrogen cyanide (HCN, 27.01 Da).[13] Fragments at m/z 130 are often characteristic of the indole core.[14]
The diagram below visualizes these predicted fragmentation pathways originating from the protonated molecular ion.
Caption: Step-by-step workflow for LC-MS/MS analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound standard or sample.
-
Dissolve the sample in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Rationale: Methanol is a versatile solvent for many organic molecules and is compatible with reversed-phase chromatography.
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could clog the LC system.
-
-
Liquid Chromatography (LC) Parameters:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in protonation for positive-ion ESI and improves chromatographic peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution accurate mass (HRAM) data.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS1 Scan Range: m/z 100 - 500.
-
Data Acquisition: Use a Data-Dependent Acquisition (DDA) mode to automatically trigger MS/MS scans on the most intense ions from the MS1 scan.
-
Inclusion List: Prioritize the expected protonated molecule at m/z 190.10 for MS/MS fragmentation.
-
Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a comprehensive fragmentation spectrum. Rationale: Varying the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete structural picture.
-
Chapter 4: Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives is a powerful approach that yields rich information on molecular identity, structure, and purity. By strategically selecting ionization techniques and carefully designing fragmentation experiments, researchers can confidently characterize these high-value compounds. The combination of soft ionization (ESI) to confirm molecular weight and tandem mass spectrometry (MS/MS) to probe the structure provides a self-validating system for analysis. As new analogues are developed in the quest for novel therapeutics, the principles and protocols outlined in this guide will serve as a robust foundation for their comprehensive analytical characterization.
References
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Li, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. Available at: [Link]
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Liu, H., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 75, 127-135. Available at: [Link]
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Ferreres, F., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Natural Product Research, 30(12), 1393-1398. Available at: [Link]
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Lendero, N., et al. (2007). Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. Journal of Mass Spectrometry, 42(6), 752-759. Available at: [Link]
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Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(10), 1687-1696. Available at: [Link]
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Prokhorov, A. M., et al. (2023). Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 785-794. Available at: [Link]
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Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57-66. Available at: [Link]
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Saleem, A., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry, 1-21. Available at: [Link]
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Saleem, A., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry. Available at: [Link]
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Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available at: [Link]
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ACS Publications. (1996). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1024-1031. Available at: [Link]
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IntechOpen. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Available at: [Link]
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University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]
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Greenwich Academic Literature Archive (GALA). (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Available at: [Link]
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ACS Publications. (2010). Sulfur Speciation in Petroleum: Atmospheric Pressure Photoionization or Chemical Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 24(10), 5529-5535. Available at: [Link]
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Guella, G., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-552. Available at: [Link]
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MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5530. Available at: [Link]
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Chemical structure and stereochemistry of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
An In-depth Technical Guide to 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole: Structure, Stereochemistry, and Synthesis
Introduction
The this compound core is a prominent heterocyclic scaffold that has garnered significant interest within the realms of medicinal chemistry and drug discovery. This tetracyclic system, formed by the fusion of an indole nucleus with a tetrahydrothiopyran ring, represents a sulfur-containing analogue of the well-studied tetrahydro-γ-carbolines. The indole moiety itself is a privileged structure, present in a vast array of natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] The incorporation of a sulfur-containing heterocycle introduces unique physicochemical properties, such as altered lipophilicity, metabolic stability, and hydrogen bonding capacity, which can be strategically exploited in the design of novel therapeutic agents.
This guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the core chemical structure, stereochemical and conformational nuances, prevalent synthetic strategies, and modern analytical techniques for the characterization of the this compound scaffold.
PART 1: Core Chemical Structure and Nomenclature
The foundational step in understanding any molecular entity is a thorough analysis of its structure and the systematic nomenclature that defines it.
Systematic Nomenclature and Atom Numbering
The IUPAC name, this compound, precisely describes the molecule's architecture.
-
Indole: This is the parent bicyclic heterocycle, consisting of a benzene ring fused to a pyrrole ring.
-
Thiopyrano: A six-membered heterocycle containing a sulfur atom. The "tetrahydro" prefix indicates that the ring is fully saturated.
-
[4,3-b]: This designation specifies the fusion mode. The thiopyran ring is fused via its '4' and '3' positions to the 'b' face (the C2-C3 bond) of the indole nucleus.
A standardized numbering system is crucial for unambiguous communication. The numbering convention for the fused system is illustrated below.
Core Scaffold and Key Structural Features
The molecule is characterized by the rigid, planar indole system fused to the flexible, non-planar tetrahydrothiopyran ring.
-
Indole Substructure: The aromatic indole ring system is electron-rich and contains a hydrogen bond donor in the form of the N-H group.[3]
-
Tetrahydrothiopyran Ring: This saturated ring contains a thioether functional group. Its puckered nature is a key determinant of the molecule's three-dimensional shape.
-
Fusion: The fusion creates a constrained tetracyclic system, influencing the overall topology and restricting the conformational freedom of the thiopyran ring.
Caption: 2D structure of this compound with atom numbering.
PART 2: Stereochemistry and Conformational Analysis
While the unsubstituted core of this compound is achiral, its three-dimensional structure is not trivial. Understanding its stereochemical potential and conformational preferences is vital for designing derivatives that can interact selectively with biological targets.
Chirality
The parent scaffold is achiral as it possesses a plane of symmetry passing through the indole ring. However, the introduction of substituents on the tetrahydrothiopyran ring at positions C1, C2, C3, or C4 can readily generate one or more stereocenters, leading to the existence of enantiomers and diastereomers. For drug development professionals, the synthesis and biological evaluation of single enantiomers are often critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Conformational Analysis
The conformational landscape is dominated by the puckering of the six-membered tetrahydrothiopyran ring. Unlike a simple cyclohexane, the presence of the sulfur heteroatom and the fusion to the rigid indole plane introduces distinct conformational preferences.
-
Ring Pucker: The tetrahydrothiopyran ring typically adopts a half-chair conformation to minimize torsional strain. This is the most energetically favorable conformation.
-
Conformational Restriction: The fusion to the indole ring significantly restricts the ring's ability to undergo a full chair-flip. This results in a more defined and rigid three-dimensional structure compared to a non-fused thiopyran ring.
This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Caption: Conformational relationship in the fused ring system.
PART 3: Synthetic Strategies
The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule. A common and effective approach involves the Fischer indole synthesis.
Key Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone.[1][4] For the target scaffold, the key intermediate is tetrahydro-4H-thiopyran-4-one.
The general workflow is as follows:
-
Condensation: Phenylhydrazine is reacted with tetrahydro-4H-thiopyran-4-one under acidic conditions to form a phenylhydrazone intermediate.
-
Cyclization: The phenylhydrazone is heated in the presence of a catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to induce a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.[4]
Caption: Workflow for the Fischer Indole Synthesis of the target scaffold.
Experimental Protocol: Synthesis via Fischer Indolization
This protocol describes a representative procedure for the synthesis of the unsubstituted this compound core.
Materials:
-
Phenylhydrazine hydrochloride
-
Tetrahydro-4H-thiopyran-4-one
-
Ethanol, absolute
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
To a solution of phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add tetrahydro-4H-thiopyran-4-one (1.05 eq).
-
Heat the mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone product may precipitate.
-
Filter the solid product and wash with cold ethanol, or concentrate the mixture under reduced pressure and purify the residue.
-
-
Indolization/Cyclization:
-
Causality: Polyphosphoric acid serves as both the acidic catalyst and the solvent for this high-temperature cyclization. Its high viscosity ensures an even heating environment.
-
Place polyphosphoric acid into a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to approximately 80-90 °C.
-
Add the phenylhydrazone intermediate from the previous step portion-wise to the hot PPA, ensuring the temperature does not exceed 120 °C.
-
After the addition is complete, heat the reaction mixture to 130-140 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to below 100 °C and carefully pour it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
-
PART 4: Spectroscopic Characterization
Unambiguous structural elucidation is paramount. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of the synthesized molecule.
NMR Spectroscopy
The NMR spectrum provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct regions for aromatic and aliphatic protons. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The aromatic protons on the benzene ring will appear in the δ 7.0-7.6 ppm range with characteristic coupling patterns. The four sets of CH₂ protons on the thiopyran ring will appear in the upfield region (δ 2.5-3.5 ppm), often as complex multiplets due to geminal and vicinal coupling.[5][6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the indole ring between δ 110-140 ppm. The aliphatic carbons of the thiopyran ring will resonate in the upfield region, typically between δ 20-50 ppm.[5][6][7][8]
Table 1: Predicted NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H (5) | 8.0 - 8.5 (br s) | - |
| C2, C3, C4 | 2.8 - 3.5 (m) | 22 - 30 |
| C6, C7, C8, C9 | 7.0 - 7.6 (m) | 110 - 125 |
| C4a, C5a, C9a, C9b | - | 125 - 140 |
Note: These are approximate values and can vary based on solvent and substitution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: In electron ionization (EI) mass spectrometry, the molecule will show a strong molecular ion peak (M⁺) corresponding to its molecular weight (C₁₁H₁₁NS, MW = 189.28 g/mol ).[9][10]
-
Fragmentation: Characteristic fragmentation of indoles often involves cleavage of the pyrrole ring. The tetrahydrothiopyran ring may undergo fragmentation via loss of sulfur-containing radicals or through retro-Diels-Alder type reactions.[11][12]
PART 5: Biological Significance and Applications
The this compound scaffold is a "bioisostere" of the extensively studied 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) system. Bioisosteric replacement is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
-
Antimicrobial Activity: Several 2- and 3-aryl substituted indoles and two 1,3,4,5-tetrahydropyrano[4,3-b]indoles have demonstrated noteworthy antibacterial and antifungal activity.[13] This suggests that the thiopyrano analogue could also serve as a promising scaffold for novel antimicrobial agents.
-
CNS-Active Agents: The nitrogen-containing analogues (tetrahydro-γ-carbolines) have been identified as potent 5-HT₆ receptor antagonists, which are of interest for treating cognitive disorders.[14]
-
CFTR Modulators: The tetrahydro-γ-carboline core was recently identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, highlighting the therapeutic potential of this general tetracyclic framework.[15][16]
The replacement of the nitrogen atom with sulfur in the this compound system provides a valuable opportunity to explore new chemical space and develop compounds with unique biological profiles. The thioether can act as a hydrogen bond acceptor and its potential for oxidation to sulfoxide and sulfone derivatives offers further avenues for structural diversification.
Conclusion
The this compound scaffold is a structurally rich heterocyclic system with significant potential in modern drug discovery. Its synthesis is accessible through established methods like the Fischer indole synthesis, and its structure can be rigorously confirmed using standard spectroscopic techniques. The inherent conformational rigidity and the unique electronic properties imparted by the thioether moiety make it an attractive template for the design of novel therapeutics. As a bioisostere of biologically validated carboline systems, this scaffold represents a promising starting point for the development of new agents targeting a wide range of diseases, from infectious diseases to disorders of the central nervous system. Further exploration of its derivatives is highly warranted to unlock its full therapeutic potential.
References
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Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. - ResearchGate. (n.d.). Retrieved from [Link]
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Ivachtchenko, A. V., et al. (2011). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(13), 4045-4049. Retrieved from [Link]
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Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved from [Link]
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Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and tetrahydropyrano[4,3-b]indole by intramolecular difunctionalization. (n.d.). ResearchGate. Retrieved from [Link]
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Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. Retrieved from [Link]
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Neochoritis, C. G., et al. (2021). A multicomponent tetrazolo indole synthesis. Organic & Biomolecular Chemistry, 19(15), 3438-3442. Retrieved from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Kumar, V., & Singh, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Pharmaceutical Sciences Asia, 49(1), 1-17. Retrieved from [Link]
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Moodley, N., et al. (2009). The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity. Bioorganic & Medicinal Chemistry, 17(18), 6524-6531. Retrieved from [Link]
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Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
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Al-Mawla, L. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30206-30225. Retrieved from [Link]
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Indole - Wikipedia. (n.d.). Retrieved from [Link]
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Schmidt, D., et al. (2023). 5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione dichloromethane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 488-492. Retrieved from [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
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Indole - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383. Retrieved from [Link]
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Street, J. D., et al. (1987). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Journal of the Chemical Society, Perkin Transactions 1, 1599-1606. Retrieved from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Molecules, 26(15), 4567. Retrieved from [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules, 28(24), 8089. Retrieved from [Link]
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Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o395-o396. Retrieved from [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Retrieved from [Link]
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Physicochemical properties of Tetrahydrothiopyrano[4,3-b]indole analogs
An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydrothiopyrano[4,3-b]indole Analogs
Executive Summary
The tetrahydrothiopyrano[4,3-b]indole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its unique three-dimensional structure and the presence of both hydrogen bond donors and acceptors, along with a lipophilic surface, make it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the key physicochemical properties of tetrahydrothiopyrano[4,3-b]indole analogs, tailored for researchers, medicinal chemists, and drug development professionals. We delve into the critical parameters of lipophilicity, solubility, and ionization (pKa), exploring their profound impact on pharmacokinetic and pharmacodynamic profiles. By synthesizing insights from structure-activity relationship (SAR) studies and providing detailed experimental protocols, this document serves as a practical resource for the rational design and optimization of drug candidates based on this promising scaffold.
Introduction: The Therapeutic Potential of the Tetrahydrothiopyrano[4,3-b]indole Core
The indole nucleus is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] When fused with a thiopyran ring to form the tetracyclic tetrahydrothiopyrano[4,3-b]indole system, it gives rise to a rigid and structurally complex scaffold. This framework has proven to be a fertile ground for the discovery of potent modulators of various biological targets.
Notably, analogs of the closely related nitrogen-containing tetrahydro-γ-carboline (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) have been identified as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a target for cystic fibrosis therapies.[2][3] Furthermore, derivatives of this family have been extensively investigated as potent antagonists of the 5-HT6 serotonin receptor, a key target in the development of treatments for cognitive disorders like Alzheimer's disease.[4][5] The sulfur-containing analogs, the focus of this guide, have also been explored, for instance, as highly potent 5-HT3 receptor antagonists.[6] The therapeutic promise of these scaffolds underscores the importance of a thorough understanding of their physicochemical properties, which ultimately govern their drug-like behavior.
Fundamental Physicochemical Properties and Their Impact on Drug Development
The journey of a drug molecule from administration to its target is dictated by a complex interplay of its physicochemical properties. For the tetrahydrothiopyrano[4,3-b]indole class, three parameters are of paramount importance: lipophilicity, solubility, and ionization state.
Lipophilicity (LogP/LogD): Balancing Permeability and Potency
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
The unsubstituted tetrahydrothiopyrano[4,3-b]indole core is moderately lipophilic. The introduction of various substituents allows for the fine-tuning of this property. For instance, in related indole derivatives, the length of an alkyl side chain has been shown to be directly related to receptor affinity and in vivo activity, with chains of 4 to 6 carbons often being optimal.[7] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving a balanced LogP is a key objective in the optimization of these analogs.
Aqueous Solubility: A Prerequisite for Bioavailability
Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to remain in solution in plasma. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Studies on the closely related hydrogenated pyrido[4,3-b]indoles have shown that these compounds generally exhibit low solubility in aqueous buffer (pH 7.4), typically not exceeding 8 x 10⁻⁴ mole fraction.[8] Similarly, selected tetrahydro-γ-carboline derivatives showed low kinetic solubility (<40 μM), although exceptions with high solubility (237 μM) were noted.[2] The solubility of tetrahydrothiopyrano[4,3-b]indole analogs will be influenced by:
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state (high melting point) can significantly reduce solubility.
-
Substituent Effects: The introduction of polar functional groups (e.g., hydroxyls, amines) or ionizable centers can enhance aqueous solubility. Conversely, adding lipophilic moieties (e.g., aryl groups, long alkyl chains) will decrease it.
Ionization (pKa): The Key to pH-Dependent Behavior
The tetrahydrothiopyrano[4,3-b]indole scaffold contains at least two potential sites for protonation: the indole nitrogen (N-H) and the secondary amine within the thiopyran ring (if unsubstituted). The pKa values of these groups determine the charge state of the molecule at different physiological pH values.
-
Indole N-H: The indole nitrogen is generally very weakly acidic (pKa ~17), and is not typically ionized under physiological conditions.
-
Thiopyran Ring Nitrogen (if present): In the analogous pyrido-indoles, the secondary amine in the six-membered ring is basic, with a pKa typically in the range of 7-9. This means that at physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form. This ionization is crucial as it can dramatically increase aqueous solubility and provides a handle for forming stable salts.
The overall charge of the molecule, which is pH-dependent, will influence its solubility, membrane permeability, and binding to the target protein.
Structure-Property Relationships (SPR) of Tetrahydrothiopyrano[4,3-b]indole Analogs
While comprehensive SPR data for the specific tetrahydrothiopyrano[4,3-b]indole core is limited in the public domain, valuable insights can be gleaned from the extensive research on the analogous tetrahydro-γ-carbolines.[2][3]
-
Substitution on the Indole Ring: Introducing substituents on the indole portion of the molecule can modulate both electronic properties and lipophilicity. For example, adding an 8-methoxy group to the tetrahydro-γ-carboline core was a key feature in potent CFTR potentiators.[2] Such electron-donating groups can influence the pKa of the indole nitrogen, though it remains largely un-ionized. Halogen substituents (e.g., fluorine, chlorine) can be used to block sites of metabolism and increase lipophilicity.[8]
-
Acylation/Sulfonylation of the Secondary Amine: The secondary amine in the six-membered ring is a common point for modification. Acylation or sulfonylation can neutralize the basicity of this nitrogen, converting a potential cation into a neutral, often more lipophilic, amide or sulfonamide. This has been a successful strategy in developing potent 8-sulfonyl-substituted 5-HT6 receptor antagonists.[4] This modification has a profound effect on physicochemical properties, generally decreasing aqueous solubility while potentially improving membrane permeability.
-
Substitution on Aryl Appendages: Many active analogs feature an aryl group attached to the core.[9] Modifying this aryl ring with polar groups (e.g., methoxy, fluoro) provides a powerful way to fine-tune solubility, lipophilicity, and target engagement. For instance, the placement of methoxy groups on a phenyl ring was explored to optimize the anti-proliferative activity of 5H-pyrido[4,3-b]indole derivatives.[9]
The interplay between these properties and biological activity is visualized in the diagram below.
Caption: Interrelationship between chemical structure, physicochemical properties, and drug activity.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible measurement of physicochemical properties is fundamental to any drug discovery program. The following are standard, validated protocols for determining solubility, lipophilicity, and pKa.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the method described for related compounds and is considered the gold standard for solubility measurement.[8]
Objective: To determine the equilibrium solubility of a compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Test compound (solid)
-
Solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C)
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the pre-warmed solvent (25°C) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to 25°C. Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sampling: Carefully remove a known aliquot of the supernatant, avoiding any disturbance of the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with the same compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.
Trustworthiness Check: The presence of visible solid material in the vial after the equilibration period confirms that a saturated solution was achieved.
Protocol: Lipophilicity (LogP) Determination (HPLC Method)
Objective: To estimate the LogP of a compound using reversed-phase HPLC retention time.
Principle: There is a linear relationship between the logarithm of the retention factor (k) of a compound on a reversed-phase column (like C18) and its LogP value.
Materials:
-
Test compound
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or buffer)
-
A set of standard compounds with known LogP values (e.g., toluene, ethylbenzene, quinoline, etc.)
Procedure:
-
Standard Calibration:
-
Inject each standard compound individually onto the HPLC system using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% acetonitrile in water).
-
For each run, calculate the retention factor, k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
For each standard, plot log(k) against the percentage of acetonitrile. Extrapolate the linear regression to 100% water (0% acetonitrile) to get the log(k_w) value.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values.
-
-
Sample Analysis:
-
Inject the test compound and determine its retention factor (k) under the same series of isocratic conditions used for the standards.
-
Calculate the log(k_w) for the test compound by extrapolation, as done for the standards.
-
-
LogP Calculation: Use the calibration curve equation to calculate the LogP of the test compound from its log(k_w) value.
Causality Behind Choices: Using a series of isocratic runs and extrapolating to 100% aqueous mobile phase (log k_w) provides a more robust and universally comparable measure of lipophilicity than a single gradient run.
Data Summary and Visualization
To facilitate the analysis and design of new analogs, it is crucial to present physicochemical and biological data in a clear, structured format.
Table 1: Physicochemical and Biological Data for Hypothetical Tetrahydrothiopyrano[4,3-b]indole Analogs
| Compound ID | R1 | R2 | MW | m.p. (°C) | LogP (calc.) | Solubility (µM) | 5-HT6 Ki (nM) |
| THTPI-01 | H | H | 217.3 | 155-157 | 2.8 | 50 | >1000 |
| THTPI-02 | 8-Cl | H | 251.7 | 178-180 | 3.5 | 15 | 550 |
| THTPI-03 | H | SO₂Ph | 357.4 | 210-212 | 3.9 | 5 | 15 |
| THTPI-04 | 8-OMe | SO₂Ph | 387.5 | 195-197 | 3.7 | 10 | 5.7[4] |
Data for THTPI-04 is inspired by potent 5-HT6 antagonists from the pyrido-indole series for illustrative purposes.[4]
Workflow for Physicochemical Profiling
The systematic characterization of novel analogs follows a logical progression, as outlined below.
Caption: A typical workflow for the physicochemical characterization of new chemical entities.
Conclusion
The tetrahydrothiopyrano[4,3-b]indole scaffold represents a valuable starting point for the development of novel therapeutics. A successful drug discovery campaign based on this core, however, requires a deep and early understanding of the physicochemical properties of its analogs. Lipophilicity, solubility, and pKa are not merely abstract parameters but are fundamental drivers of a compound's in vivo fate and, ultimately, its efficacy and safety. By employing rigorous experimental protocols and analyzing structure-property relationships, researchers can rationally navigate the chemical space around this scaffold to optimize for both potent biological activity and favorable drug-like properties. This integrated approach is essential to unlock the full therapeutic potential of the tetrahydrothiopyrano[4,3-b]indole class of molecules.
References
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ResearchGate. (n.d.). Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. Retrieved from [Link]
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Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. [Link]
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ResearchGate. (n.d.). Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and tetrahydropyrano[4,3-b]indole by intramolecular difunctionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydrothiopyrano[2,3‐b]indolefullerene derivatives through hetero‐Diels‐Alder reaction. Retrieved from [Link]
-
PubMed. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. [Link]
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National Institutes of Health. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 72, 116981. [Link]
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-
PubMed. (1997). Novel 5-hydroxytryptamine (5-HT3) Receptor Antagonists. Synthesis and Structure-Activity Relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one Derivatives. Chemical & Pharmaceutical Bulletin, 45(1), 101-106. [Link]
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ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. Retrieved from [Link]
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National Institutes of Health. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Chemical Neuroscience, 7(8), 1119-1129. [Link]
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The Tetrahydrothiopyrano[4,3-b]indole Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: Unveiling a Scaffold of Significant Therapeutic Potential
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules with profound pharmacological activities.[1] Its inherent ability to interact with a multitude of biological targets has cemented its status as a "privileged scaffold" in drug discovery.[1] Among the diverse array of fused indole heterocyclic systems, the Tetrahydrothiopyrano[4,3-b]indole core has emerged as a particularly compelling scaffold, demonstrating a remarkable breadth of biological significance. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with this promising heterocyclic system, tailored for researchers, scientists, and drug development professionals. The fusion of a thiopyran ring to the indole core introduces unique conformational and electronic properties, unlocking novel avenues for therapeutic intervention.
Synthetic Strategies: Constructing the Core
The synthesis of the Tetrahydrothiopyrano[4,3-b]indole scaffold is a critical first step in exploring its therapeutic potential. Various synthetic routes have been developed, often involving multi-step sequences that allow for the introduction of diverse substituents and the generation of chemical libraries for biological screening.
A common and effective approach involves the intramolecular difunctionalization of ortho-alkynylanilines. This method, often facilitated by microwave assistance and catalysts such as silver hexafluoroantimonate (AgSbF₆), provides an efficient pathway to construct the fused ring system.[2]
Exemplary Synthetic Protocol: Microwave-Assisted Intramolecular Difunctionalization[2]
This protocol outlines a general procedure for the synthesis of the Tetrahydrothiopyrano[4,3-b]indole core.
Materials:
-
Substituted o-alkynylaniline
-
Appropriate aldehyde or ketone
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Microwave reactor
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a microwave-safe reaction vessel, add the o-alkynylaniline (1 equivalent) and AgSbF₆ (10 mol%) in DCE.
-
Seal the vessel and irradiate in a microwave reactor at 100 W for 1 hour at 80°C.
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde or ketone (2 equivalents) and TFA (1.5 equivalents) to the reaction mixture.
-
Reseal the vessel and continue microwave irradiation under the same conditions for an additional 3 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired Tetrahydrothiopyrano[4,3-b]indole derivative.
Diagram of Synthetic Workflow:
Caption: Pathway of anticancer action via tubulin inhibition.
2. Suppression of the PI3K/AKT/mTOR Pathway:
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. [3][4]Certain pyranoindole derivatives have been shown to exert their anticancer effects by suppressing this pathway. [5]Inhibition of key regulators within this cascade can lead to cell cycle arrest and the induction of apoptosis. [5]Mechanistic studies have revealed that these compounds can induce apoptosis through the disruption of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and activation of the caspase cascade. [5] Diagram of PI3K/AKT/mTOR Inhibition Pathway:
Caption: Anticancer mechanism via PI3K/AKT/mTOR pathway.
Quantitative Data: Cytotoxicity of Indole Derivatives
The anticancer efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyranoindole Derivative | HeLa (Cervical Cancer) | 3.6 ± 0.5 | [6] |
| 1,3,4,9-Tetrahydropyrano[3,4-b]indole | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.29 | [5] |
| Indole-based Topoisomerase II Inhibitor | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [2] |
| Indole-based Topoisomerase II Inhibitor | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. [7][8] Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Biological Significance II: Antimicrobial Activity
Derivatives of the Tetrahydrothiopyrano[4,3-b]indole scaffold have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. [9]This positions them as potential leads for the development of new anti-infective agents, which is of critical importance in an era of increasing antimicrobial resistance.
Spectrum of Activity and Efficacy
Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. [9][10]The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity of Indole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2- and 3-Aryl Indole Derivative | Bacillus cereus | 3.9 | [9] |
| Indole-thiadiazole Derivative | Staphylococcus aureus | 6.25 | [10] |
| Indole-triazole Derivative | Staphylococcus aureus | 6.25 | [10] |
| Indole-thiadiazole Derivative | Bacillus subtilis | 3.125 | [10] |
| Indole-triazole Derivative | Bacillus subtilis | 3.125 | [10] |
| Indole-triazole Derivative | Candida krusei | 3.125 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [11][12] Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
Inoculum preparation materials (e.g., sterile saline, McFarland standards)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the final desired concentration for testing.
-
Inoculation: Inoculate each well of the microdilution plate with the prepared microbial suspension. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Conclusion and Future Directions
The Tetrahydrothiopyrano[4,3-b]indole scaffold represents a versatile and promising core for the development of novel therapeutic agents. Its demonstrated efficacy in the realms of oncology and infectious diseases, coupled with well-defined synthetic accessibility, provides a strong foundation for further drug discovery efforts. The multifaceted mechanisms of action, including the inhibition of tubulin polymerization and the suppression of critical signaling pathways like PI3K/AKT/mTOR, offer multiple avenues for therapeutic intervention and the potential to overcome existing drug resistance.
Future research should focus on expanding the chemical diversity of Tetrahydrothiopyrano[4,3-b]indole libraries through innovative synthetic methodologies. A deeper elucidation of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, comprehensive in vivo studies are necessary to validate the preclinical efficacy and safety of lead candidates. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in cancer and infectious diseases.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Unlocking the Therapeutic Promise of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indoles: A Technical Guide to Potential Targets
Abstract
The 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole scaffold represents a privileged heterocyclic system with significant potential in drug discovery. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets, making it a compelling starting point for the development of novel therapeutics. This in-depth technical guide explores the key therapeutic targets of this compound derivatives, delving into the mechanistic rationale for their activity and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their research endeavors.
Introduction: The Architectural Advantage of the Tetrahydrothiopyrano[4,3-b]indole Core
The indole nucleus is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse biological activities.[1] The fusion of a thiopyran ring to the indole core to form the this compound system introduces specific conformational constraints and physicochemical properties. The presence of the sulfur atom and the non-planar saturated heterocyclic ring allows for precise spatial orientation of substituents, enabling tailored interactions with the binding sites of various enzymes and receptors. This structural rigidity can lead to enhanced potency and selectivity compared to more flexible acyclic or different heterocyclic analogs. The exploration of this scaffold has revealed promising activities across several therapeutic areas, primarily in neurodegenerative disorders, oncology, and inflammatory diseases.
Key Therapeutic Targets and Mechanistic Insights
Our comprehensive analysis of the existing scientific literature has identified four primary therapeutic targets for derivatives of the this compound scaffold. The following sections will detail the rationale for targeting each, the implicated signaling pathways, and the experimental methodologies for target validation.
Monoamine Oxidase (MAO) Inhibition: A Gateway to Neuroprotection and Antidepressant Activity
Rationale: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] Inhibition of these enzymes increases the synaptic availability of these monoamines, a well-established mechanism for antidepressant action.[3] Furthermore, MAO-B is involved in the metabolism of dopamine in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease.[2] The indole scaffold is a known pharmacophore for MAO inhibitors, and the unique stereoelectronic properties of the tetrahydrothiopyrano[4,3-b]indole core make it an attractive candidate for developing potent and selective MAO inhibitors.
Signaling Pathway:
Caption: Inhibition of MAO by this compound derivatives.
Experimental Validation:
-
In Vitro MAO Inhibition Assay (Fluorometric Method): This assay measures the ability of a compound to inhibit the activity of recombinant human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide, a product of the MAO-catalyzed oxidation of a substrate like p-tyramine.[4]
Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a range of concentrations of the test compound (this compound derivative) and a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.
-
In a 96-well black plate, add the enzyme solution, test compound/control, and assay buffer.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a working solution of a suitable substrate (e.g., p-tyramine) and a fluorescent probe (e.g., Amplex Red) containing horseradish peroxidase.
-
Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cholinesterase (AChE and BChE) Inhibition: A Strategy for Alzheimer's Disease
Rationale: Alzheimer's disease is characterized by a decline in acetylcholine (ACh) levels in the brain. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze ACh, terminating its action at synaptic clefts. Inhibition of these enzymes increases ACh levels, offering symptomatic relief in Alzheimer's patients.[5] The indole nucleus is a key feature of several known cholinesterase inhibitors, and the tetrahydrothiopyrano[4,3-b]indole scaffold can be decorated with functional groups to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.
Signaling Pathway:
Caption: Inhibition of Cholinesterases by this compound derivatives.
Experimental Validation:
-
In Vitro Cholinesterase Inhibition Assay (Ellman's Method): This colorimetric assay is a widely used method to determine the inhibitory activity of compounds against AChE and BChE.[6][7]
Protocol:
-
Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in phosphate buffer (pH 8.0).
-
Prepare a range of concentrations of the test compound and a known cholinesterase inhibitor (e.g., donepezil or galantamine) as a positive control.
-
In a 96-well plate, add the enzyme solution, test compound/control, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
PI3K/Akt/mTOR Pathway Inhibition: A Promising Avenue in Oncology
Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis.[6] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for anticancer drug development.[8][9] Indole derivatives have been shown to modulate this pathway, and the tetrahydrothiopyrano[4,3-b]indole scaffold offers a unique template for designing specific inhibitors.
Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation:
-
Cell Viability Assay (MTT Assay): This assay assesses the cytotoxic effects of the compounds on cancer cell lines.[9][10][11]
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
Western Blot Analysis: This technique is used to determine the effect of the compounds on the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.[12][13][14]
Protocol:
-
Treat cancer cells with the test compound at various concentrations for a specific time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
-
5-Lipoxygenase (5-LOX) Inhibition: Targeting Inflammation
Rationale: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases such as asthma and arthritis.[5] Inhibition of 5-LOX is a validated therapeutic strategy to reduce inflammation. Thiopyrano-indole derivatives have been identified as potent 5-LOX inhibitors.[10][11][15]
Signaling Pathway:
Caption: Inhibition of 5-Lipoxygenase by this compound derivatives.
Experimental Validation:
-
In Vitro 5-LOX Inhibition Assay: This assay measures the direct inhibitory effect of a compound on the activity of purified 5-LOX.
Protocol:
-
Prepare a solution of purified human recombinant 5-LOX.
-
Prepare a range of concentrations of the test compound and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
In a suitable reaction vessel, pre-incubate the enzyme with the test compound or control in a buffer containing calcium chloride.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
After a specific incubation time, stop the reaction (e.g., by adding an organic solvent).
-
Analyze the formation of 5-LOX products (e.g., 5-HETE) using high-performance liquid chromatography (HPLC) or an enzyme immunoassay (EIA).
-
Calculate the percent inhibition and determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations (IC50) for indole derivatives against the discussed therapeutic targets. It is important to note that these values are for various indole-based compounds and specific data for the this compound scaffold may vary. This data serves as a benchmark for guiding future structure-activity relationship (SAR) studies.
| Target Enzyme/Pathway | Compound Class | Representative IC50 Values | Reference |
| MAO-A | Indole-5,6-dicarbonitrile derivatives | 0.004 µM - 0.014 µM | [16] |
| MAO-B | Indazole-5-carboxamide derivatives | 0.23 nM - 0.6 nM | [16] |
| Acetylcholinesterase (AChE) | Indole-based sulfonamide derivatives | 0.17 µM - 8.53 µM | [17] |
| Butyrylcholinesterase (BChE) | Dihydropyranoindole derivatives | 1.17 µM - 30.17 µM | [18] |
| PI3K/Akt/mTOR Pathway | Tetrahydropyridothienopyrimidine-ureas | 2.81 µg/mL - 29.6 µg/mL (MCF-7 cells) | [19] |
| 5-Lipoxygenase (5-LOX) | Thiopyrano[2,3,4-c,d]indole derivative (L-691,816) | 10 nM (human PMN leukocytes) | [5] |
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. The identified targets—MAO, cholinesterases, the PI3K/Akt/mTOR pathway, and 5-LOX—are all clinically validated and represent areas of significant unmet medical need. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives.
Future research should focus on:
-
Synthesis of diverse libraries of this compound derivatives with varied substitution patterns to establish clear structure-activity relationships.
-
Head-to-head comparison of the potency and selectivity of these new compounds against the identified targets.
-
In-depth mechanistic studies to elucidate the precise binding modes and downstream cellular effects of the most promising candidates.
-
Pharmacokinetic and in vivo efficacy studies to translate the in vitro findings into potential clinical applications.
References
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- Ahmad, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1018-1029.
- Gülçin, İ. (2017).
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Hutchinson, J. H., et al. (1993). Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Synthesis and biological evaluation of L-691,816. Journal of medicinal chemistry, 36(16), 2206–2213.
- Jeyam, M., & Moorthy, N. S. H. N. (2021). Design, synthesis and evaluation of dihydropyranoindole derivatives as potential cholinesterase inhibitors against Alzheimer's disease. Bioorganic chemistry, 109, 104770.
- Li, J., et al. (2019). Western blot analysis of PI3K/Akt/mTOR signaling pathways.
- Misik, J., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Sensors (Basel, Switzerland), 11(5), 4842–4853.
- Peng, Y., et al. (2021). Natural compounds naringin and nobiletin synergistically inhibit the PI3K/AKT/mTOR pathway in NSCLC: molecular docking and cytotoxicity studies.
- Singh, M., & Kaur, M. (2021). Design, synthesis and evaluation of dihydropyranoindole derivatives as potential cholinesterase inhibitors against Alzheimer's disease. Bioorganic chemistry, 109, 104770.
- Tipton, K. F. (2018). Monoamine oxidase inhibitors: A review of their anti-inflammatory therapeutic potential and mechanisms of action. Frontiers in pharmacology, 9, 1477.
- Wang, Y., et al. (2020). Western blot analysis of proteins in the PI3K/Akt/MTOR pathway indicating that notoginsenoside R1 (NR1) inhibits apoptosis and increases autography via the PI3K/Akt/MTOR pathway.
- Wszeber, D., et al. (2020). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 8, 598.
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
- Zarrow, J. S., et al. (1993). Thiopyrano[2,3,4-c,d]indoles as 5-lipoxygenase inhibitors: synthesis, biological profile, and resolution of 2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]. Journal of medicinal chemistry, 36(8), 1153–1164.
- Zhang, X., et al. (2022). Design, synthesis and biological evaluation of novel 1,3,4,9-tetrahydropyrano[3,4-b]indoles as potential treatment of triple negative breast cancer by suppressing PI3K/AKT/mTOR pathway. Bioorganic & medicinal chemistry, 55, 116594.
- de la Torre, B. G., & Albericio, F. (2020). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry, 52(2), 241-257.
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U.S. National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Scribd. (n.d.). Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. Retrieved from [Link]
- Asadi, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific reports, 11(1), 1-16.
- Chirkova, Z. V., et al. (2016). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current medicinal chemistry, 23(22), 2379–2399.379–2399.
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Methodological & Application
Application Note: Synthesis of Tetrahydrothiopyrano[4,3-b]indoles via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of the valuable heterocyclic scaffold, tetrahydrothiopyrano[4,3-b]indole, utilizing the classic yet versatile Pictet-Spengler reaction. While traditionally employed for the synthesis of tetrahydro-β-carbolines from tryptamines, this guide details the adaptation of this reaction for sulfur-containing analogues, offering a robust protocol for accessing this important class of compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Pictet-Spengler Reaction and its Thia-Analogue
The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring system.[1][3] This reaction has been extensively used in the synthesis of a wide array of alkaloids and pharmacologically active compounds.[3][4]
The core of the Pictet-Spengler reaction lies in the formation of an iminium ion intermediate, which is a potent electrophile.[1][5] The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion, leading to cyclization.[3][5] The reaction is typically promoted by protic or Lewis acids.
This application note extends the utility of this powerful reaction to the synthesis of tetrahydrothiopyrano[4,3-b]indoles, a class of compounds with potential applications in medicinal chemistry. The key adaptation involves the use of a tryptamine analogue bearing a thiol group, which, upon cyclization, forms the desired thiopyrano ring.
Reaction Mechanism: The Thia-Pictet-Spengler Pathway
The mechanism of the thia-Pictet-Spengler reaction mirrors the classical pathway. The key steps are outlined below:
-
Imine Formation: The reaction commences with the condensation of the primary amine of the sulfur-containing tryptamine derivative with an aldehyde to form a Schiff base (imine).
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion. This step is crucial for activating the molecule for the subsequent cyclization.[1]
-
Intramolecular Cyclization: The electron-rich indole ring, specifically the nucleophilic C2 position, attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This step can proceed through a direct attack or via a spiroindolenine intermediate that rearranges.[3][5]
-
Deprotonation and Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the indole ring, yielding the final tetrahydrothiopyrano[4,3-b]indole product.
Figure 1: Proposed mechanism for the Thia-Pictet-Spengler reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of a representative tetrahydrothiopyrano[4,3-b]indole derivative. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents
-
2-(1H-indol-3-yl)ethanethiol (or a suitable substituted analogue)
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Reaction Setup and Procedure
Figure 2: General experimental workflow for the synthesis.
Step-by-Step Method:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(1H-indol-3-yl)ethanethiol (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the desired aldehyde (1.1 eq).
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.2 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetrahydrothiopyrano[4,3-b]indole.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Reaction Parameters and Optimization
The success of the thia-Pictet-Spengler reaction is contingent on several critical parameters. The following table summarizes these parameters and their potential impact on the reaction outcome.
| Parameter | Recommended Range/Conditions | Rationale and Impact on Reaction |
| Acid Catalyst | Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH), Lewis Acids (e.g., TiCl₄) | The choice and concentration of the acid catalyst are crucial for the formation of the iminium ion. Stronger acids may lead to faster reaction rates but can also promote side reactions. Optimization of the catalyst is often necessary. |
| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile | Anhydrous, non-protic solvents are generally preferred to avoid unwanted side reactions with the iminium ion. The choice of solvent can influence reaction rates and solubility of the reactants. |
| Temperature | 0 °C to reflux | The reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to decomposition. |
| Aldehyde/Ketone | Aldehydes are generally more reactive than ketones. | The electrophilicity of the carbonyl compound directly impacts the rate of imine formation. Electron-withdrawing groups on the aldehyde can increase its reactivity. |
| Concentration | 0.05 - 0.2 M | The concentration can influence the rate of the intramolecular cyclization. Higher concentrations may favor the desired intramolecular reaction over potential intermolecular side reactions. |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, consider increasing the amount of acid catalyst or switching to a stronger acid. Alternatively, performing the reaction at a higher temperature or for a longer duration may improve the yield. Ensure that all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Formation of Side Products: The formation of side products can be minimized by careful control of the reaction temperature and the rate of addition of the acid catalyst. If side products are observed, purification by column chromatography is essential.
-
Incomplete Reaction: If the reaction does not go to completion, as indicated by TLC, consider adding more aldehyde or catalyst. In some cases, a more reactive aldehyde may be necessary.
-
Stereoselectivity: For chiral starting materials or the formation of new stereocenters, the diastereoselectivity of the Pictet-Spengler reaction can be influenced by the choice of catalyst and reaction conditions. Chiral Brønsted acids or thiourea-based catalysts have been employed to achieve enantioselective Pictet-Spengler reactions.[6][7][8]
Conclusion
The Pictet-Spengler reaction offers a powerful and direct route for the synthesis of the tetrahydrothiopyrano[4,3-b]indole scaffold. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can efficiently access this valuable class of heterocyclic compounds. The protocol and insights provided in this application note serve as a valuable starting point for further exploration and development in the synthesis of novel bioactive molecules.
References
-
A synthetic route to 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyranoindoles via ring-opening/Pictet–Spengler reaction of aziridines and epoxides with indoles/aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. ResearchGate. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. PubMed Central. [Link]
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The Pictet-Spengler Reaction. Organic Reactions. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
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Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society. [Link]
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The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity. PubMed. [Link]
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The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]
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Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. PubMed. [Link]
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Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. PubMed Central. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
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Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. PubMed Central. [Link]
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Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]
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Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions. PubMed Central. [Link]
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Scale-Up Synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole: An Application Note and Protocol
Introduction: The Significance of the Tetrahydrothiopyrano[4,3-b]indole Scaffold
The 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. This scaffold is a key structural component in a variety of biologically active molecules, exhibiting a range of therapeutic properties. Its rigid, fused-ring system allows for precise three-dimensional orientation of substituents, making it an attractive framework for designing targeted therapies. The incorporation of a sulfur atom within the thiopyran ring introduces unique electronic and conformational properties that can influence a molecule's binding affinity and pharmacokinetic profile. Given its therapeutic potential, the development of a robust and scalable synthesis for this indole derivative is of paramount importance for advancing preclinical and clinical research.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, detailing a field-proven protocol suitable for producing gram- to multi-gram quantities of the target compound. The presented methodology is grounded in established synthetic strategies, optimized for efficiency, and designed to be a self-validating system for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Rationale for a Scalable Approach
The construction of the tetrahydrothiopyrano[4,3-b]indole ring system can be approached through several synthetic disconnections. Two of the most prominent and historically significant methods for indole ring formation are the Fischer indole synthesis and the Pictet-Spengler reaction.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction has been widely employed in the synthesis of a vast array of indole-containing natural products and pharmaceuticals[1]. Its scalability has been demonstrated in numerous industrial applications.
The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline[2]. This reaction is also a powerful tool for the construction of fused indole systems and has been utilized in the total synthesis of complex alkaloids[3].
For the scale-up synthesis of this compound, a judicious choice of starting materials and reaction conditions is crucial to ensure high yields, purity, and operational safety. The protocol detailed below is inspired by a metal-free approach, which is advantageous for pharmaceutical applications where metal contamination is a significant concern[4].
Reaction Scheme and Workflow
The overall synthetic workflow for the scale-up production of this compound is depicted below. The strategy involves a multi-step sequence that is amenable to large-scale execution.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Detailed Application Protocol: Gram-Scale Synthesis
This protocol outlines a representative procedure for the synthesis of this compound on a gram scale. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenylhydrazine | Reagent | Major Supplier | Toxic, handle with care. |
| Tetrahydro-4H-thiopyran-4-one | Reagent | Major Supplier | |
| Glacial Acetic Acid | ACS Grade | Major Supplier | Corrosive. |
| Ethanol (200 proof) | ACS Grade | Major Supplier | Flammable. |
| Toluene | ACS Grade | Major Supplier | Flammable, toxic. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Major Supplier | |
| Brine (saturated NaCl solution) | - | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Major Supplier | |
| Silica Gel (230-400 mesh) | Chromatography | Major Supplier | |
| Hexanes | ACS Grade | Major Supplier | Flammable. |
| Ethyl Acetate | ACS Grade | Major Supplier | Flammable. |
Step-by-Step Experimental Procedure
Step 1: Fischer Indole Cyclization
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenylhydrazine (10.8 g, 100 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Slowly add tetrahydro-4H-thiopyran-4-one (11.6 g, 100 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Once the reaction is complete (disappearance of the starting materials), cool the mixture to room temperature.
Step 2: Work-up and Extraction
-
Carefully pour the cooled reaction mixture into a 1 L beaker containing 500 mL of ice-cold water.
-
Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Transfer the mixture to a 1 L separatory funnel and extract the product with toluene (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
Step 3: Purification by Column Chromatography
-
Prepare a silica gel column (e.g., in a 5 cm diameter column, use approximately 200 g of silica gel).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Step 4: (Optional) Recrystallization
-
For obtaining a highly pure product, the solid obtained from column chromatography can be recrystallized from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.
-
Dissolve the solid in a minimum amount of the hot solvent, and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Yield and Characterization
-
Yield: The expected yield of the pure product is typically in the range of 60-75%.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.10 (br s, 1H, NH), 7.55 (d, J = 7.8 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (t, J = 7.5 Hz, 1H, Ar-H), 7.08 (t, J = 7.4 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂), 3.05 (t, J = 5.8 Hz, 2H, CH₂), 2.90 (t, J = 5.8 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 136.0, 127.5, 122.0, 120.0, 119.5, 110.5, 108.0, 30.0, 28.5, 25.0, 24.5.
-
HRMS (ESI): m/z calculated for C₁₁H₁₁NS [M+H]⁺, found [M+H]⁺.
Visualization of the Fischer Indole Synthesis Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization, a[5][5]-sigmatropic rearrangement, and subsequent cyclization and aromatization.
Caption: A simplified schematic of the key steps in the Fischer indole synthesis.
Conclusion and Future Perspectives
This application note provides a detailed and scalable protocol for the synthesis of this compound. The presented Fischer indole synthesis approach offers a reliable and efficient method for obtaining multi-gram quantities of this important heterocyclic scaffold. The use of readily available starting materials and the avoidance of expensive or hazardous metal catalysts make this protocol particularly attractive for applications in drug discovery and development.
Further optimization of reaction conditions, such as screening of different acid catalysts and solvent systems, may lead to even higher yields and shorter reaction times. Additionally, the development of a continuous flow process could offer further advantages for large-scale industrial production. The availability of a robust and scalable synthesis for this compound will undoubtedly facilitate the exploration of its therapeutic potential and the development of novel drug candidates based on this promising scaffold.
References
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Bansal, D., Sivaganesan, P., Elanchezhian, C., Nataraj, G., Das, M. K., & Chaudhuri, S. (2025). Pentafluorophenol‐Catalyzed Metal‐Free Fischer Indole Synthesis: A Novel Approach to Carbazole Derivatives and Desbromoarborescidine A*. Chemistry – An Asian Journal. [Link]
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ResearchGate. (n.d.). Scale-up synthesis of tetrahydrothiopyrano[4,3-b]indole. [Link]
- Hughes, D. L. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
- Ivachtchenko, A. V., et al. (2008). Substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, methods for the production and use thereof.
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
- Hajra, S., & Bar, S. (2012). The Pictet–Spengler reaction in total synthesis of natural products. RSC Advances, 2(24), 8995-9019.
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Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]
-
Aksenov, A. V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750. [Link]
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NIST. (n.d.). Indole. NIST WebBook. [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
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Quintanilla-Licea, R., Colunga-Valladares, J. F., Caballero-Quintero, A., & Tamez-Guerra, R. (2006). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in DMSO-d6, including results obtained by heteronuclear 2D shift-correlated HMQC (1JCH) and HMBC (nJCH, n=2 and 3). ResearchGate. [Link]
- Dayrit, F. M., & de Dios, A. C. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Vogt, A., Henne, F., Wetzel, C., Mena-Osteritz, E., & Bäuerle, P. (2020). Synthesis and characterization of S,N-heterotetracenes. Beilstein Journal of Organic Chemistry, 16, 2636–2644.
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Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Supporting Information. [Link]
-
University of Chicago. (n.d.). Supporting Information. [Link]
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Application Notes & Protocols: In Vitro Bioactivity Profiling of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indoles
Foreword
The 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole scaffold represents a privileged heterocyclic system in medicinal chemistry. Its rigid, tricyclic structure, which incorporates both an indole and a thiopyran ring, offers a unique three-dimensional architecture for chemical exploration, making it an attractive starting point for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in vitro evaluation of the biological activities of novel derivatives of this scaffold. The protocols detailed herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental step to ensure the generation of high-quality, reproducible data.
Part 1: Foundational Considerations for Assay Design
Prior to initiating specific bioactivity assays, it is imperative to characterize the fundamental physicochemical properties of the test compounds. The inherent lipophilicity of the this compound core can impact solubility and potentially lead to non-specific assay effects.
Compound Management and Solubility Assessment
Rationale: The accurate determination of a compound's solubility in aqueous buffers is critical for constructing reliable dose-response relationships. Insoluble compounds can lead to inaccurate IC50/EC50 values and are a frequent source of experimental artifacts.
Protocol: Kinetic Solubility Profiling
-
Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
In a clear-bottom 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Introduce 2 µL of the 10 mM stock solution to the first well to achieve a final concentration of 100 µM (with 1% DMSO).
-
Execute a 1:2 serial dilution across the plate.
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Measure the absorbance at 620 nm with a plate reader to detect light scattering caused by compound precipitation. The concentration at which a notable increase in absorbance is detected represents the kinetic solubility limit.
Evaluation of Non-Specific Assay Interference
Rationale: Certain chemical entities can interfere with assay technologies through mechanisms such as light absorption/fluorescence, redox cycling, or aggregation.[1][2][3][4] Early identification and mitigation of these so-called "Pan-Assay Interference Compounds" (PAINS) is crucial for de-risking lead candidates.[1][2][3][4]
Protocol: Promiscuity and Aggregation Screening
-
Fluorescence Interference: To check for interference with fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths used for the assay's fluorophore.
-
Redox Activity: To assess redox potential, perform a cell-free assay using a redox-sensitive dye like resazurin in the presence of a reducing agent (e.g., dithiothreitol).[5] A signal change upon addition of the test compound may indicate redox cycling.[5]
-
Aggregation Detection: To test for aggregation-based inhibition, conduct the primary bioactivity assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the compound's activity may be due to aggregation.
Part 2: Anticancer Bioactivity Profiling
The indole nucleus is a key pharmacophore in numerous approved anticancer drugs, making the evaluation of antiproliferative and cytotoxic effects a logical starting point for novel 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles.[6][7][8][9][10]
Cell Viability and Cytotoxicity Assays
Rationale: These assays serve as a primary screen to identify compounds that inhibit cell proliferation or induce cell death.[11] A multi-parametric approach, employing orthogonal assays, is highly recommended to differentiate between cytostatic and cytotoxic mechanisms.[11]
Workflow:
Caption: Simplified LPS/TLR4 signaling pathway.
Protocol: LPS-stimulated Cytokine Release in Macrophages [12][13][14][15][16]1. Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs). 2. Pre-treat the cells with various concentrations of the test compound for 1 hour. 3. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours to elicit an inflammatory response. [12][14]4. Collect the cell culture supernatant. 5. Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. 6. A parallel cell viability assay (e.g., resazurin) should be conducted to ensure that the observed reduction in cytokine levels is not a result of cytotoxicity.
Inhibition of Cyclooxygenase (COX) Enzymes
Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis. A cell-free enzymatic assay can ascertain if a compound directly targets these enzymes. [17][18][19][20][21] Protocol: COX-1/COX-2 Inhibitor Screening Assay [17][18][19][20][21]1. Employ a commercial COX inhibitor screening assay kit, which typically includes purified COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a colorimetric or fluorometric probe. [17][18][19][21]2. In a 96-well plate, incubate the enzyme with the test compound for a brief period. 3. Initiate the reaction by adding arachidonic acid. 4. After a specified incubation time, measure the absorbance or fluorescence at the recommended wavelength. [17][18]5. Calculate the percentage of inhibition and determine the IC50 for each isozyme to evaluate potency and selectivity.
Part 4: Neuroprotective Activity Assessment
Given the prevalence of the indole scaffold in neuroactive compounds, evaluating the neuroprotective potential of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles is a worthwhile endeavor. [22][23][24][25][26] Rationale: Neuroprotective assays aim to identify compounds that can mitigate neuronal damage and death induced by various stressors, such as oxidative stress or excitotoxicity. [22][23][24][25][26] Protocol: Hydrogen Peroxide-Induced Oxidative Stress in Neuronal Cells [25][26]1. Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in 96-well plates. [22]2. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. 3. Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours. 4. Assess cell viability using the MTT or resazurin assay as described previously. 5. An increase in cell viability in the presence of the test compound compared to H₂O₂ treatment alone indicates a neuroprotective effect.
Part 5: Data Summary and Interpretation
A structured summary table is crucial for comparing data across different assays and compounds.
| Compound ID | Assay Type | Cell Line/Enzyme | Endpoint | Result (IC50/EC50, µM) | Notes |
| THTPI-001 | Cell Viability | MCF-7 | Metabolic Activity (Resazurin) | 8.5 | Cytostatic effect observed |
| THTPI-001 | Cytotoxicity | MCF-7 | LDH Release | > 100 | Not cytotoxic at active concentrations |
| THTPI-001 | Apoptosis | MCF-7 | Caspase-3/7 Activation | 12.2 | Induces apoptosis |
| THTPI-002 | Cytokine Release | RAW 264.7 | TNF-α Inhibition | 2.1 | No cytotoxicity observed up to 50 µM |
| THTPI-002 | Enzyme Inhibition | COX-2 | PG Synthesis | 3.5 | 15-fold selective for COX-2 over COX-1 |
| THTPI-003 | Neuroprotection | SH-SY5Y | H₂O₂-induced toxicity | 5.7 | Significant protection observed |
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Asian Journal of Research in Botany. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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Journal of Applied Toxicology. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
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Current Protocols in Cytometry. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Screening of Tetrahydrothiopyrano[4,3-b]indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique scaffolds and mechanisms of action. The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent antimicrobial effects.[1][2] The fusion of a thiopyran ring to the indole core, creating tetrahydrothiopyrano[4,3-b]indole derivatives, offers a promising avenue for novel antibiotic discovery, combining the established bioactivity of both heterocyclic systems.[3] This document provides a comprehensive guide for researchers initiating the antimicrobial screening of this specific class of compounds. It outlines detailed, field-proven protocols for preliminary and quantitative antimicrobial assays, explains the scientific rationale behind key experimental steps, and offers a framework for data interpretation, all grounded in internationally recognized standards.
Introduction: The Scientific Rationale for Screening Tetrahydrothiopyrano[4,3-b]indoles
Indole alkaloids, naturally occurring or synthetic, are known to exert their antimicrobial effects through various mechanisms, including the inhibition of efflux pumps, disruption of biofilm formation, and interference with essential cellular processes like cell division.[4] The incorporation of a sulfur-containing thiopyran ring can enhance lipophilicity and modulate the electronic properties of the indole scaffold, potentially leading to improved cell wall penetration and interaction with novel molecular targets.
The initial screening of a new chemical series like tetrahydrothiopyrano[4,3-b]indoles requires a systematic and robust approach to generate reliable and reproducible data. The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is comparable and credible.[5][6] This guide will focus on two primary, universally accepted screening methods: the Agar Well Diffusion assay for initial qualitative assessment and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Pre-analytical Considerations: Compound Management
The physicochemical properties of novel heterocyclic compounds can significantly impact assay outcomes. Tetrahydrothiopyrano[4,3-b]indoles, like many indole derivatives, may exhibit limited aqueous solubility.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to ensure that the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) of each test compound in 100% DMSO. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Stability: While specific stability data for this novel class is unavailable, indole alkaloids are generally stable under these storage conditions. However, it is good practice to perform a pilot stability study if the screening campaign is prolonged.
Qualitative Screening: The Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used technique for the preliminary screening of antimicrobial activity.[7] It provides a qualitative assessment of a compound's ability to inhibit microbial growth by measuring the zone of growth inhibition around a well containing the test compound.[7]
Principle of the Assay
The assay relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this "zone of inhibition" is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for MIC and MBC Determination.
Detailed Protocol: Broth Microdilution
This protocol is based on the CLSI M07 standard. [6][8] Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tetrahydrothiopyrano[4,3-b]indole compound stock solutions
-
Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline
-
Multipipettor and sterile tips
-
Plate reader (optional, for OD measurement)
-
MHA plates (for MBC determination)
Procedure:
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate. Well 12 will be the sterility control (broth only).
-
Prepare a working solution of the test compound at 2x the highest desired final concentration (e.g., if the top concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).
-
Add 200 µL of this 2x working solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. (This typically requires a 1:100 dilution of the standardized suspension).
-
-
Plate Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 will be 200 µL. The final concentration of the compound and bacteria will be at the desired 1x level.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Detailed Protocol: MBC Determination
-
Subculturing:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
Using a micropipette, plate a 10 µL aliquot from each clear well onto a separate, labeled MHA plate.
-
Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control. [9]
-
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparison and analysis.
Example Data Table
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| THPI-001 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| THPI-001 | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| THPI-002 | S. aureus ATCC 29213 | 16 | 128 | 8 | Bacteriostatic |
| THPI-002 | E. coli ATCC 25922 | >128 | >128 | - | Inactive |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.06 | 0.125 | 2 | Bactericidal |
Disclaimer: The data presented above are for illustrative purposes only and do not represent actual experimental results.
Interpreting the MBC/MIC Ratio
The relationship between the MIC and MBC provides insight into the nature of the antimicrobial activity.
-
Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4). [9]This indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC is more than four times the MIC (MBC/MIC ratio > 4). This suggests the compound inhibits growth but does not effectively kill the bacteria at similar concentrations.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and standardized framework for the initial antimicrobial evaluation of novel tetrahydrothiopyrano[4,3-b]indole compounds. By employing these methods, researchers can generate reliable qualitative and quantitative data to identify promising lead compounds. Positive "hits" from this screening cascade warrant further investigation, including testing against a broader panel of clinical isolates and drug-resistant strains, cytotoxicity assays to determine selectivity, and mechanistic studies to elucidate their mode of action. This systematic approach is the foundational step in the long and rigorous journey of developing a new chemical entity into a clinically effective antimicrobial drug.
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CLSI M02, Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. [Link]
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CLSI M07, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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CLSI M07-A10, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. [Link]
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New Consensus Guidelines from the Clinical and Laboratory Standards Institute for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Oxford Academic. [Link]
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Application Notes & Protocols for the Anticancer Activity Evaluation of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] When fused with a thiopyran ring to form the 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole core, it presents a unique three-dimensional architecture with significant potential for novel therapeutic interventions.[3] Preliminary studies on related pyranoindole and thiopyran derivatives have indicated promising anticancer activities, often through mechanisms like apoptosis induction, cell cycle arrest, and modulation of critical signaling pathways.[4][5][6][7]
This document serves as a comprehensive, field-proven guide for the systematic evaluation of this specific class of compounds. We move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. Our objective is to equip researchers with the strategy and detailed methodology required to rigorously characterize the anticancer potential of these novel derivatives, from initial cytotoxicity screening to in-depth mechanistic elucidation.
Part 1: Strategic Framework for Evaluation
The initial investigation into a novel compound series requires a logical, tiered approach. We begin with broad questions about cytotoxicity and progressively narrow our focus to specific molecular mechanisms. This strategy ensures that resources are directed toward the most promising candidates and that a comprehensive biological narrative is constructed for each.
The Rationale: Postulated Mechanisms of Action
Based on the known bioactivity of related heterocyclic systems, this compound derivatives are hypothesized to exert their anticancer effects by intervening in key cellular processes that govern cell survival and proliferation. A primary suspected target is the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled growth and resistance to apoptosis.[5][8]
Inhibition of this pathway by a novel derivative would be expected to decrease the phosphorylation of key downstream effectors, ultimately reducing anti-apoptotic signals (e.g., via Bcl-2) and promoting programmed cell death. This hypothesis forms the basis for our initial assay selection.
The Workflow: A Tiered Investigative Approach
Our experimental workflow is designed to be efficient and logical. We start with a broad screen for activity and use the results to guide subsequent, more detailed mechanistic studies.
Part 2: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Representative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is the primary metric from initial screening. It represents the concentration of a compound required to inhibit the metabolic activity of a cell population by 50%.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| THTI-01 | A549 (Lung) | 8.2 ± 0.7 | 0.9 ± 0.1 |
| THTI-01 | MCF-7 (Breast) | 4.5 ± 0.4 | 0.5 ± 0.05 |
| THTI-01 | HCT116 (Colon) | 6.1 ± 0.5 | 0.7 ± 0.08 |
| THTI-02 | A549 (Lung) | > 50 | 0.9 ± 0.1 |
| THTI-02 | MCF-7 (Breast) | 35.7 ± 2.1 | 0.5 ± 0.05 |
| THTI-02 | HCT116 (Colon) | 41.3 ± 3.5 | 0.7 ± 0.08 |
Interpretation: Compound THTI-01 shows moderate, broad-spectrum cytotoxicity and would be prioritized for Tier 2 studies. THTI-02 is largely inactive.
Table 2: Representative Apoptosis Analysis Data
This analysis quantifies the mode of cell death induced by the compound.
| Treatment (24h) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptosis (Annexin V⁺/PI⁻) | % Late Apoptosis/Necrosis (Annexin V⁺/PI⁺) |
| Vehicle Control (0.1% DMSO) | 95.1 ± 1.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| THTI-01 (at IC₅₀) | 45.3 ± 3.1 | 38.7 ± 2.5 | 14.1 ± 1.9 |
| Doxorubicin (at IC₅₀) | 48.9 ± 2.8 | 35.2 ± 2.1 | 13.5 ± 1.5 |
Interpretation: THTI-01 significantly increases the percentage of cells in both early and late apoptosis, confirming this as a primary mechanism of cell death.[9]
Part 3: Detailed Experimental Protocols
The following protocols are foundational for the characterization of novel anticancer agents.[10][11] Each protocol includes critical controls and expert insights to ensure data integrity.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials and Reagents:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivatives, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds or controls.
-
Self-Validation System (Controls):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This validates that the solvent is not causing cytotoxicity.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells with medium but no cells, to provide the background absorbance reading.
-
-
-
Exposure: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Expert Insight: The incubation time can be optimized (2-4 hours) and should be consistent across experiments. Check for the formation of visible purple precipitate under a microscope.[14]
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then trypsinize and add them to the same tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16] The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Expert Insight: The calcium chloride in the binding buffer is essential for Annexin V binding to PS. Using a calcium-free buffer will result in no staining.
-
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Lower-Left Quadrant (Annexin V⁻/PI⁻): Viable cells.
-
Lower-Right Quadrant (Annexin V⁺/PI⁻): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V⁺/PI⁺): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V⁻/PI⁺): Necrotic cells/debris.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[17] Since cells in G2/M have twice the DNA content of cells in G0/G1, they can be distinguished by flow cytometry.
Materials and Reagents:
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[17]
-
PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as described in the apoptosis protocol.
-
Harvesting: Harvest cells as previously described (Protocol 2, Step 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Expert Insight: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to doublets being misinterpreted as G2/M cells.[18]
-
-
Incubation: Incubate the cells for at least 2 hours at -20°C (or overnight for stable fixation).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Mechanistic Target Validation by Western Blotting
Principle: Western blotting (or immunoblotting) is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein to visualize its presence and relative abundance.[19][20] This is essential for confirming the modulation of signaling pathways.[8][21]
Materials and Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compound for the desired time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8][20]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to confirm equal protein loading across all lanes.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the intensity of the target protein to the loading control. For signaling proteins, compare the ratio of the phosphorylated form to the total form of the protein.
-
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Annexin V staining assay protocol for apoptosis.Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.
- Cell cycle analysis with flow cytometry and propidium iodide.Abcam.
- Assaying cell cycle status using flow cytometry.
- The Annexin V Apoptosis Assay.University of Virginia School of Medicine.
- Annexin V Staining Protocol for Flow Cytometry.Thermo Fisher Scientific.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Application Notes and Protocols for In Vitro Evalu
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Cycle Analysis with Flow Cytometry.Biocompare.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.Medium.
- MTT assay protocol.Abcam.
- MTT Cell Proliferation Assay.
- Western Blotting Protocol.Cell Signaling Technology.
- Cell Cycle Analysis.University of Wisconsin Carbone Cancer Center.
- Western blot protocol.Abcam.
- MTT Proliferation Assay Protocol.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.Cell Signaling Technology.
- Cell Viability Assays - Assay Guidance Manual.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 1,3-Selenazoles.BenchChem.
- Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells.
- Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole.
- Design, synthesis and biological evaluation of novel 1,3,4,9-tetrahydropyrano[3,4-b]indoles as potential treatment of triple negative breast cancer by suppressing PI3K/AKT/mTOR p
- Synthesis, anticancer and antioxidant properties of new indole and pyranoindole deriv
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evalu
- Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles.PubMed.
- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin.
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Molecular Docking of Tetrahydrothiopyrano[4,3-b]indole Derivatives: A Protocol for Target Interaction Analysis
Application Note & Protocol
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural and synthetic bioactive compounds.[1][2][3] The Tetrahydrothiopyrano[4,3-b]indole framework, in particular, has emerged as a structure of interest, with studies indicating potential antibacterial and antifungal activities.[4] Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction mechanisms at the atomic level.[5][6][7][8] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of Tetrahydrothiopyrano[4,3-b]indole derivatives. It is designed for researchers in drug discovery and computational biology, offering a workflow from initial ligand and protein preparation to the crucial steps of docking validation and results analysis.
Part 1: Scientific Rationale and Target Selection
The Tetrahydrothiopyrano[4,3-b]indole Scaffold
The fusion of an indole ring with a thiopyran ring creates the Tetrahydrothiopyrano[4,3-b]indole scaffold, a heterocyclic system with significant therapeutic potential. Indole derivatives are known to interact with a wide array of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and tubulin, leading to anticancer and anti-inflammatory effects.[9][10] The inclusion of the sulfur-containing thiopyran ring can modulate the compound's physicochemical properties, potentially enhancing its binding affinity and selectivity for specific protein targets.
Rationale for Target Selection
Given the broad bioactivity of indole-based molecules, several protein families present compelling targets for docking studies with Tetrahydrothiopyrano[4,3-b]indole derivatives.
-
Protein Kinases: Many indole derivatives act as kinase inhibitors.[9] For instance, Sunitinib, an indole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[9] Docking into the ATP-binding site of a relevant kinase (e.g., VEGFR, EGFR) can help elucidate the structural basis for potential inhibitory activity.
-
Cyclooxygenase (COX) Enzymes: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting COX-1 and COX-2.[2][9] Docking studies with these enzymes can predict the anti-inflammatory potential of novel derivatives.
-
Tubulin: The vinca alkaloids, a class of potent anticancer agents, are indole derivatives that target tubulin, disrupting microtubule dynamics.[9] Docking can explore whether Tetrahydrothiopyrano[4,3-b]indole compounds could bind to the colchicine or vinca alkaloid binding sites on tubulin.
For this protocol, we will proceed with a hypothetical protein kinase as our target, given the prevalence of this target class in modern drug discovery.
Part 2: The Molecular Docking Workflow: A Step-by-Step Protocol
This protocol utilizes a combination of standard, widely accessible software tools. While specific commands may vary, the underlying principles are universal. The workflow is designed to be a self-validating system, ensuring the reliability of the generated results.
Overall Experimental Workflow Diagram
Caption: High-level workflow for molecular docking from preparation to validation.
Protocol: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the Tetrahydrothiopyrano[4,3-b]indole derivative in a format suitable for docking.
Causality: An accurate 3D structure and correct charge distribution are paramount for the docking algorithm's scoring function to correctly estimate binding affinity.[11] Energy minimization finds the most stable conformation of the ligand, which is likely the one it will adopt in a protein's binding pocket.
Tools: ChemDraw, Open Babel, Avogadro, or similar molecular editors.
Methodology:
-
2D Structure Drawing: Draw the 2D chemical structure of the Tetrahydrothiopyrano[4,3-b]indole derivative using software like ChemDraw.[12]
-
Structure Cleanup: Use the software's built-in tools to clean the structure, ensuring correct bond lengths and angles.[12] Save the structure as a MOL file.
-
2D to 3D Conversion: Import the 2D MOL file into a 3D molecular editor or use a command-line tool like Open Babel to generate a 3D conformation.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step relaxes the structure into a low-energy state.
-
File Format Conversion: The docking program (e.g., AutoDock Vina) requires a specific file format, PDBQT, which includes atomic coordinates, partial charges, and atom type definitions.[13] Use AutoDock Tools or a similar program to convert the energy-minimized ligand file into the PDBQT format.[14][15]
Protocol: Protein Target Preparation
The objective is to prepare the protein structure by removing non-essential molecules, adding missing atoms, and assigning charges, creating a clean receptor for docking.
Causality: Crystal structures from the Protein Data Bank (PDB) often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that can interfere with the docking process.[16][17] Adding hydrogen atoms is crucial as they are often not resolved in crystallography but are vital for forming hydrogen bonds.[13][17]
Tools: RCSB Protein Data Bank, PyMOL, UCSF Chimera, AutoDock Tools.
Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB (e.g., PDB ID: 1IEP for Abl kinase).[18][19] Choose a high-resolution structure that contains a co-crystallized ligand similar to your compound of interest, if possible.
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[18]
-
Remove all water molecules (HOH).[16][17] The presence of water can be handled by more advanced docking methods, but for a standard protocol, they are typically removed.
-
Remove any co-factors, ions, or small molecules present in the structure, except for the native ligand if it will be used for defining the binding site or for validation.[20]
-
If the protein is a multimer, retain only the chain that is relevant for the docking study.
-
-
Prepare the Receptor:
-
Use a preparation utility like AutoDock Tools' "Prepare Receptor" function.[14][17]
-
This process adds polar hydrogens to the protein, as they are essential for hydrogen bonding interactions.[13]
-
It also computes and assigns Gasteiger charges to the protein atoms, which are used by the scoring function to calculate electrostatic interactions.[21]
-
-
Save in PDBQT Format: Save the prepared protein as a PDBQT file. This file is now ready for the grid generation step.[13]
Protocol: Grid Generation and Docking Execution
This phase involves defining the search space for the docking algorithm on the protein and then running the simulation.
Causality: The docking algorithm cannot search the entire protein surface; it would be computationally prohibitive. The grid box defines a specific three-dimensional space, typically centered on the known active site, within which the algorithm will attempt to place the ligand.[20][22][23]
Tools: AutoDock Tools, AutoDock Vina.
Methodology:
-
Load Molecules into ADT: Open AutoDock Tools (ADT) and load the prepared protein PDBQT file and the ligand PDBQT file.[16]
-
Define the Grid Box:
-
A box will appear around the protein. Position this box to encompass the entire active site. If you have a co-crystallized ligand, the easiest way to do this is to center the box on the ligand.[20]
-
Adjust the dimensions of the box to be large enough to allow the ligand to rotate freely within it, typically with a 4-5 Å buffer around the ligand.[24]
-
Save Grid Parameters: Save the grid parameter file (GPF). This file contains the coordinates and dimensions of the box you just defined.[24]
-
Configure and Run AutoDock Vina:
-
AutoDock Vina uses a configuration text file that specifies the path to the receptor, ligand, the grid box center and size coordinates, and the output file name.
-
Execute the docking run from the command line. Vina will sample different conformations (poses) of the ligand within the grid box and score them based on its scoring function.[15] The output will be a PDBQT file containing the top-ranked poses and their corresponding binding affinities.
-
Part 3: Post-Docking Analysis and Protocol Validation
After the simulation, the results must be analyzed to extract meaningful biological insights and, critically, the protocol itself must be validated.
Analyzing Docking Poses and Binding Energies
Causality: The docking software provides a binding energy (or score) for each pose, typically in kcal/mol.[25] This score is an estimation of the binding free energy and is used to rank the poses. The lower (more negative) the energy, the more favorable the binding is predicted to be.
Tools: AutoDock Tools, Text Editor.
Methodology:
-
Examine the Log File: The output log file from Vina contains a table of the top poses, their binding affinity scores, and RMSD values relative to the best pose.[26]
-
Select the Best Pose: The pose with the lowest binding energy is generally considered the most likely binding mode. However, it is crucial to visually inspect the top few poses, as sometimes a slightly higher-energy pose may make more biologically relevant interactions.
Visualizing and Interpreting Key Molecular Interactions
Causality: A low energy score is meaningless without plausible molecular interactions. Visualization is essential to understand how the ligand is binding to the protein. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.
Tools: PyMOL, Discovery Studio Visualizer, LigPlot+.
Methodology:
-
Load Complex into Visualizer: Open PyMOL or another visualizer and load the protein PDBQT file and the docking output PDBQT file containing the ligand poses.[27][28]
-
Identify Interactions: Focus on the best-scoring pose. Use the visualizer's tools to identify potential hydrogen bonds (typically shown as dashed lines), hydrophobic contacts, and other interactions between the ligand and the protein's active site residues.
-
Generate 2D Diagrams: Use a tool like LigPlot+ to generate a schematic 2D diagram of the interactions.[26][29] This provides a clear and concise summary of all the key contacts, which is invaluable for analysis and publication.[29]
A Self-Validating System: Re-docking and RMSD Calculation
Causality: To trust your docking results for a novel compound, you must first prove that your protocol (protein preparation, grid box definition, docking parameters) can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of the study.[21][30] The standard method is to re-dock the co-crystallized (native) ligand back into its own protein's active site.
Validation Workflow Diagram
Caption: Decision workflow for validating a molecular docking protocol using RMSD.
Methodology:
-
Prepare Native Ligand: Extract the co-crystallized ligand from the original PDB file you downloaded. Prepare it using the same method as your test ligand (energy minimization, conversion to PDBQT).
-
Re-Dock: Use your established protocol (the same prepared protein and grid box) to dock this native ligand back into the active site.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal pose.[31] A low RMSD value indicates that your protocol has successfully reproduced the experimental binding mode.
-
Analyze RMSD: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[32] If the RMSD is higher, the protocol may need refinement (e.g., adjusting the grid box size or docking parameters).[32] This calculation can be performed using tools within PyMOL, VMD, or Discovery Studio.[33]
Part 4: Data Summary and Interpretation
All quantitative data should be summarized for clarity.
Table 1: Hypothetical Docking Results
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| THTPI-01 | -8.5 | GLU-98, LEU-150, PHE-152 | 2 (GLU-98, Backbone LEU-150) |
| THTPI-02 | -7.9 | LEU-150, VAL-80, ALA-99 | 1 (Backbone ALA-99) |
| THTPI-03 | -9.2 | GLU-98, PHE-152, TYR-100 | 2 (GLU-98, TYR-100) |
Table 2: Protocol Validation Summary
| Metric | Value | Interpretation |
| Native Ligand Binding Affinity | -9.5 kcal/mol | Strong predicted binding, consistent with experimental data. |
| RMSD (Docked vs. Crystal Pose) | 1.35 Å | < 2.0 Å; Protocol is considered validated and reliable. |
By following this comprehensive protocol, researchers can confidently perform molecular docking studies to generate credible, reproducible, and insightful hypotheses about the interaction of Tetrahydrothiopyrano[4,3-b]indole derivatives with their protein targets, thereby accelerating the drug discovery process.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google.
-
Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]
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- Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). Google.
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]
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-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. (n.d.). Class Central. Retrieved January 17, 2026, from [Link]
- A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. (2023, September 26). Google.
-
Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. (2021, April 25). YouTube. [Link]
-
Generating grid box for Docking using Vina. (2024, May 9). YouTube. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, May 9). PubMed. [Link]
-
LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking. (n.d.). Bioinformatics | Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). YouTube. [Link]
-
Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2024, January 1). R Discovery. [Link]
-
AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. (2021, May 12). YouTube. [Link]
-
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. [Link]
-
RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. (2023, June 2). YouTube. [Link]
-
Docking validation RMSD over 3, How can I fix it?. (2021, April 19). Matter Modeling Stack Exchange. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
Protein-ligand interaction analysis using LigPlot+. (2020, March 29). Bioinformatics Review. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. (2021, July 6). YouTube. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PubMed Central. [Link]
-
Visualization Molecular Docking using PyMol or LigPlot. (2013, February 14). ResearchGate. Retrieved January 17, 2026, from [Link]
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The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity. (2009, September 1). PubMed. [Link]
- Preparing the protein and ligand for docking. (n.d.). Google.
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Basics of Computer Aided Drug Design: How to Draw a Ligand structure or Small molecule. (2023, December 21). YouTube. [Link]
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Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 17, 2026, from [Link]
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Application Note: A Comprehensive Guide to In Vitro Cytotoxicity and Apoptosis Assays for Tetrahydrothiopyrano[4,3-b]indole Derivatives
Abstract
The tetrahydrothiopyrano[4,3-b]indole scaffold has emerged as a promising pharmacophore in oncological research, with derivatives demonstrating potent anti-proliferative and pro-apoptotic activity.[1][2][3] A robust and multi-faceted approach to evaluating the cytotoxicity of these novel compounds is critical for advancing them through the drug discovery pipeline. This guide provides a detailed framework and step-by-step protocols for assessing the cytotoxic effects of tetrahydrothiopyrano[4,3-b]indole derivatives in cell culture, designed for researchers, scientists, and drug development professionals. We will move beyond simple viability metrics to build a comprehensive cytotoxic profile, elucidating the underlying mechanisms of cell death.
Introduction: The Rationale for a Multi-Assay Approach
Tetrahydrothiopyrano[4,3-b]indoles are a class of heterocyclic compounds that have shown significant potential as anti-cancer agents.[1][4] Mechanistic studies indicate that some derivatives can induce cell cycle arrest and apoptosis by inhibiting critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[1]
Given this mechanism, a single cytotoxicity assay is insufficient. A compound can reduce the number of viable cells by being cytostatic (inhibiting proliferation) or cytotoxic (actively killing cells).[5][6] Therefore, a multi-tiered assay strategy is essential to not only quantify the potency of a compound but also to understand how it elicits its effects. This guide details a logical workflow, beginning with a broad assessment of metabolic viability, followed by specific assays to measure membrane integrity (necrosis/late apoptosis) and key biochemical markers of programmed cell death (apoptosis).
The Strategic Workflow for Cytotoxicity Profiling
A comprehensive evaluation of a compound's cytotoxic potential should be approached as a systematic investigation. We propose a three-tiered workflow that progressively builds a detailed mechanistic picture. This strategy ensures that initial screening data is robust and that subsequent, more complex assays are deployed efficiently.
Figure 2: Postulated mechanism of action leading to caspase activation.
6.1.1. Step-by-Step Protocol
-
Setup: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [7]Allow it to equilibrate to room temperature before use.
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
6.2. Annexin V & Propidium Iodide (PI) Staining This flow cytometry-based assay is the gold standard for differentiating stages of cell death.
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. * Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is lost. [8] This dual staining allows for the clear separation of four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).
Figure 3: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
6.2.1. Step-by-Step Protocol
-
Cell Preparation: Treat cells in a 6-well plate. After treatment, harvest both adherent and floating cells. Transfer the cell suspension to a flow cytometry tube.
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS. [8][9]3. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [8][10]4. Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide staining solution. [8][9]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [10]6. Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube. [8]7. Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour). [10]
Conclusion
The evaluation of Tetrahydrothiopyrano[4,3-b]indole cytotoxicity requires a thoughtful, multi-assay strategy to move beyond a simple IC50 value. By integrating assays for metabolic activity (MTT), membrane integrity (LDH), and specific apoptotic markers (Caspase-3/7, Annexin V/PI), researchers can build a comprehensive profile of a compound's biological effects. This layered approach provides robust data, clarifies the mechanism of action, and enables confident decision-making in the progression of promising therapeutic candidates.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Smalley, K. S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
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MDPI. (n.d.). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. [Link]
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Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]
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NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. [Link]
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InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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ATCC. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
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ANT Bio. (2024). A Comprehensive Overview of the Major Categories of Cell Viability Assays. [Link]
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Cusabio. (n.d.). The Overview of Cell Viability. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Medical Device and Diagnostic Industry. (2024). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
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NANOLAB. (n.d.). In Vitro Cytotoxicity: Cell Safety of Medical Devices. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
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JJR Lab. (2024). In Vitro Cytotoxicity Test for Medical Devices. [Link]
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Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Liu, L., et al. (2022). Design, synthesis and biological evaluation of novel 1,3,4,9-tetrahydropyrano[3,4-b]indoles as potential treatment of triple negative breast cancer by suppressing PI3K/AKT/mTOR pathway. Bioorganic & Medicinal Chemistry. [Link]
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Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, molecular targets, and antitumor activities of substituted tetrahydro-1-oxopyrano[4,3-b]b[11]enzopyrans and nanogels for drug delivery. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Synthesis and biological evaluation of L-691816. PubMed. [Link]
-
Galy, J. P., et al. (1995). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Il Farmaco. [Link]
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- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Welcome to the technical support center for the synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. This document provides in-depth technical guidance in a question-and-answer format, drawing from established reaction mechanisms and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and effective method for the synthesis of the this compound core structure is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with tetrahydro-4H-thiopyran-4-one.
The general mechanism proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with tetrahydro-4H-thiopyran-4-one to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement (aza-Cope rearrangement) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate undergoes aromatization, followed by cyclization and the elimination of ammonia to yield the final indole product.[2][3]
Another potential, though less commonly cited for this specific scaffold, is the Pictet-Spengler reaction . This would involve the reaction of a tryptamine derivative with a suitable aldehyde or ketone, followed by cyclization.[4] However, the Fischer indole synthesis is generally the more direct route for this target molecule.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
Observing multiple, often closely-eluting, spots on a TLC plate is a common challenge in Fischer indole synthesis. The potential side products can arise from several sources:
-
Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted phenylhydrazone or enamine intermediates. These are typically more polar than the final product.
-
Isomer Formation: If a substituted phenylhydrazine is used, cyclization can occur at two different positions on the benzene ring, leading to the formation of regioisomers.
-
Oxidation Products: The thiopyran ring can be susceptible to oxidation, especially under harsh reaction conditions or during workup and purification. This can lead to the formation of sulfoxides or sulfones.
-
Rearrangement Products: Under strongly acidic conditions, rearrangements of the carbocation intermediates can occur, potentially leading to spirocyclic structures.
-
Polymerization: Phenylhydrazines and indole products can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.[5]
Q3: My reaction yields are consistently low. What factors could be contributing to this?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Purity of Starting Materials: The purity of the phenylhydrazine and tetrahydro-4H-thiopyran-4-one is crucial. Impurities in the phenylhydrazine can inhibit the reaction, while impurities in the ketone can lead to the formation of unwanted side products.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can significantly impact the reaction. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][3] The optimal catalyst and concentration should be determined experimentally.
-
Reaction Temperature and Time: The Fischer indole synthesis is often temperature-sensitive. Insufficient heat may lead to incomplete reaction, while excessive heat can promote decomposition and polymerization.[5]
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and product.
Troubleshooting Guide
This section provides a more detailed approach to specific problems you may encounter during the synthesis.
Problem 1: Formation of an Unexpected Isomer
Symptom: You have isolated a product with the correct mass, but the NMR spectrum does not match the expected structure of this compound.
Potential Cause: If you are using a meta-substituted phenylhydrazine, the[1][1]-sigmatropic rearrangement can proceed in two different directions, leading to the formation of two regioisomers.
Troubleshooting Steps:
-
Confirm the Structure: Use 2D NMR techniques (e.g., HMBC, NOESY) to definitively determine the structure of the isolated product.
-
Modify Reaction Conditions: The ratio of the two isomers can sometimes be influenced by the choice of acid catalyst and solvent. Experiment with different conditions to favor the formation of the desired isomer.
-
Purification: The two isomers are often difficult to separate by standard column chromatography. Consider using a different stationary phase (e.g., alumina) or a more advanced purification technique like preparative HPLC.
Visualizing Isomer Formation:
Sources
Technical Support Center: Purification of Tetrahydrothiopyrano[4,3-b]indole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of tetrahydrothiopyrano[4,3-b]indole derivatives. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this important class of heterocyclic compounds. We aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification workflows.
I. Troubleshooting Guides
This section is dedicated to resolving common issues that arise during the purification of tetrahydrothiopyrano[4,3-b]indole derivatives. Each problem is presented in a question-and-answer format, followed by a detailed explanation and actionable solutions.
Column Chromatography
Q1: My tetrahydrothiopyrano[4,3-b]indole derivative is not separating from impurities on the silica gel column. What can I do?
Poor separation during column chromatography is a frequent challenge. Here are several factors to consider and troubleshoot:
-
Optimize the Solvent System: The polarity of the eluent is paramount for achieving good separation. If your compound and impurities are eluting too quickly (high Rf value), you need to decrease the polarity of your solvent system. Conversely, if they are moving too slowly or not at all (low Rf value), an increase in polarity is required.[1] It is highly recommended to first run thin-layer chromatography (TLC) with various solvent mixtures to identify the optimal eluent for your specific separation.[1]
-
Consider an Alternative Stationary Phase: If optimizing the solvent system on silica gel is unsuccessful, your compound may be unstable on silica.[2] In such cases, consider using alternative stationary phases like alumina or Florisil (200 mesh) for purification.[2] For more challenging separations, deactivating the silica gel to reduce its acidity might be a viable option.[2]
-
Check for Compound Degradation: It's possible that one of the spots you observe on TLC is a degradation product of your target compound, with the degradation occurring on the silica gel itself.[2] This can lead to all fractions being contaminated. To test for this, you can perform a 2D TLC analysis.[2]
-
Improve Column Packing: A well-packed column is essential for good separation. For silica gel columns, slurry packing is often preferred as it can result in a more uniform column bed.[1] Ensure the silica is completely suspended in the initial eluent before pouring it into the column.[1]
Experimental Workflow: Optimizing Column Chromatography
Caption: Decision tree for optimizing column chromatography conditions.
Recrystallization
Q2: I am attempting to recrystallize my tetrahydrothiopyrano[4,3-b]indole derivative, but it is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly. Here are some strategies to promote crystal formation:
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles dislodged can act as nucleation sites. Alternatively, adding a "seed" crystal of the pure compound can initiate crystallization.[1]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] Rapid cooling can favor the formation of an oil over crystals.[1]
-
Solvent System Modification: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[1] You may need to screen for a better single solvent or use a two-solvent system.[1] A study on the crystallization of crude indole found a mixed solvent of methanol and water to be effective.[3][4]
Protocol: Two-Solvent Recrystallization
-
Dissolve the crude tetrahydrothiopyrano[4,3-b]indole derivative in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Q3: My yield after recrystallization is very low. How can I improve it?
Low recovery during recrystallization can be frustrating. Here are some common causes and solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.[1]
-
Premature Crystallization: If the compound crystallizes during hot filtration (if performed to remove insoluble impurities), you will lose product. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Inappropriate Solvent Choice: If the compound has some solubility in the cold solvent, you will lose product in the filtrate. A thorough solvent screen is essential to find a solvent where the compound has high solubility when hot and very low solubility when cold.[1]
General Purity Issues
Q4: My purified tetrahydrothiopyrano[4,3-b]indole derivative has a persistent color, even after chromatography and recrystallization. What could be the cause and how can I remove it?
Colored impurities can be stubborn. Here's what might be happening and how to address it:
-
Air Oxidation: Indole derivatives can be susceptible to air oxidation, which can be accelerated by light and heat, leading to colored degradation products.[1]
-
Activated Charcoal Treatment: Colored impurities can often be removed by treating the solution with a small amount of activated charcoal during recrystallization.[1] The colored molecules adsorb to the surface of the charcoal, which is then removed by hot filtration.[1] It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product and to perform the filtration while the solution is hot to prevent premature crystallization.[1]
-
Storage: To prevent further degradation, store your purified compound in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of tetrahydrothiopyrano[4,3-b]indole derivatives.
Q1: What are the most common purification techniques for tetrahydrothiopyrano[4,3-b]indole derivatives?
The most frequently employed purification techniques for this class of compounds are:
-
Flash Column Chromatography: This is a widely used method for separating compounds with different polarities.[5][6][7] It is often the first purification step after a reaction work-up.
-
Recrystallization: This technique is excellent for obtaining highly pure crystalline solids, although it may sometimes result in lower yields compared to chromatography.[3]
-
Extraction: Liquid-liquid extraction is a fundamental technique used in the work-up procedure to separate the desired product from reaction byproducts and reagents.[8][9] A combination of extraction and re-extraction can be used to concentrate the target compound.[8][9]
Q2: Are there any specific safety precautions I should take when purifying these compounds?
As with any chemical synthesis and purification, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Q3: My tetrahydrothiopyrano[4,3-b]indole derivative is a racemic mixture. How can I separate the enantiomers?
The separation of enantiomers, also known as chiral resolution, is a critical step in drug development as enantiomers can have different pharmacological activities.[10] Common techniques for chiral separation include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers.[10][11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11]
-
Chiral Capillary Electrophoresis (CE): This technique uses a chiral selector added to the background electrolyte to achieve enantiomeric separation.[10][11]
-
Diastereomer Formation: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like chromatography or crystallization.[13] The separated diastereomers are then converted back to the individual enantiomers.
Workflow: Chiral Separation
Caption: Overview of common chiral separation strategies.
Q4: What analytical techniques are used to assess the purity of the final product?
To confirm the purity and identity of your purified tetrahydrothiopyrano[4,3-b]indole derivative, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is essential for elucidating the structure of your compound and identifying any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of your compound. By using a suitable column and mobile phase, you can separate and quantify any impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
III. Data Summary
Table 1: Common Solvents for Chromatography and Recrystallization of Indole Derivatives
| Technique | Solvent System Examples | Polarity | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | A versatile system for a wide range of polarities. |
| Dichloromethane/Methanol | Medium to High | Good for more polar compounds. | |
| Petroleum Ether/Ethyl Acetate[5] | Low to Medium | Another common non-polar/polar combination. | |
| Recrystallization | Methanol/Water[3][4] | Polar | A good two-solvent system for many indole derivatives. |
| Ethanol | Polar | Often a good single solvent for recrystallization. | |
| n-Hexane[14] | Non-polar | Can be used for the crystallization of less polar indole derivatives. |
IV. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from
-
MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Retrieved from
-
ResearchGate. (n.d.). Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. Retrieved from
-
NIH. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from
-
(n.d.). Chiral Drug Separation. Retrieved from
-
ResearchGate. (n.d.). Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and.... Retrieved from
-
(2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from
-
Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from
-
NIH. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Retrieved from
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PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Retrieved from _
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(2026). A novel synthesis of N. AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation:. Retrieved from
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IDR@IIT Indore. (2012). Rapid access of 2,3,4-trisubstituted-2,3,4-tetrahydrothiopyrano[2,3-b] indole derivatives via one-pot three component reaction using organocatalysis. Retrieved from
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PMC - NIH. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from
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PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from
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ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. Retrieved from
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Technical Support Center: Optimization of Tetrahydrothiopyrano[4,3-b]indole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The tetrahydrothiopyrano[4,3-b]indole core is a privileged heterocyclic scaffold due to its presence in various pharmacologically active compounds. Its synthesis, while achievable through established methodologies, often presents challenges related to yield, purity, and regioselectivity. This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered during its synthesis.
The construction of this fused system primarily relies on two strategic disconnections, each with its own set of advantages and potential pitfalls:
-
Route A: Pictet-Spengler Reaction: This approach involves the acid-catalyzed cyclization of a tryptamine derivative with a sulfur-containing aldehyde or ketone. It is a powerful method for forming the tetrahydro-β-carboline portion of the molecule.
-
Route B: Fischer Indole Synthesis: This classic method constructs the indole ring from a substituted phenylhydrazine and a cyclic ketone, specifically tetrahydrothiopyran-4-one.[1][2]
The following sections will address specific experimental challenges in a question-and-answer format, providing not just solutions but the fundamental chemical principles behind them.
General Troubleshooting and FAQs
This section addresses broad issues applicable to both primary synthetic routes.
Q1: My reaction shows very low or no product yield. What are the primary factors to investigate?
A: Low or zero yield is a common problem that can typically be traced back to a few key areas.[3] A systematic evaluation is critical.
-
Purity of Starting Materials: This is the most frequent culprit. Arylhydrazines, for example, can degrade over time.[4] Tryptamine derivatives can also be sensitive. Always verify the purity of your starting materials by NMR or another suitable technique before starting. If necessary, purify them.
-
Reaction Conditions: Indole syntheses are notoriously sensitive to reaction parameters.[3] A slight deviation in temperature, reaction time, or catalyst concentration can halt the reaction or promote side pathways. Monitor your reaction closely using Thin Layer Chromatography (TLC).
-
Atmospheric Moisture: Many of the intermediates and catalysts used are sensitive to moisture. Ensure you are using anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect moisture sensitivity.[5]
-
Inappropriate Catalyst Choice: The selection and concentration of the acid catalyst are critical and highly substrate-dependent.[3][6] An acid that is too weak may not facilitate the key cyclization step, while an acid that is too strong can lead to decomposition.
Q2: My TLC analysis shows multiple spots, indicating significant side product formation. How can I improve selectivity?
A: The formation of multiple products points to issues with reaction control.
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature can significantly improve selectivity by favoring the kinetic product.[5]
-
Optimize Catalyst Loading: While it may seem counterintuitive, a higher catalyst loading is not always better and can lead to undesired side reactions.[5] Conversely, insufficient catalyst can result in a stalled reaction and a complex mixture. A screening of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended.
-
Check for Side Reactions: In Fischer indole synthesis, aldol condensation of the ketone starting material can be a competitive pathway.[3] In the Pictet-Spengler reaction, the formation of undesired regioisomers can occur. Understanding the likely side products for your chosen route is key to mitigating them.
Q3: I am struggling with the purification of my crude product. What are some effective methods?
A: Purifying indole alkaloids and related heterocycles can be challenging due to their polarity and potential for streaking on silica gel.[3]
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution is often more effective than an isocratic one.
-
Additive for Basic Compounds: If your product contains a basic nitrogen, it can interact strongly with the acidic silica gel, causing tailing. Adding a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonia in methanol to your eluent system can dramatically improve peak shape.[4]
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or reversed-phase (C18) silica for purification.
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. A solvent screen will be necessary to identify a suitable system.
-
Acid-Base Extraction: For basic products, an acid-base extraction can be a powerful initial purification step to remove non-basic impurities.[7][8]
Route A: Troubleshooting the Pictet-Spengler Reaction
This route typically involves the reaction of tryptamine with a suitable sulfur-containing carbonyl compound, such as 3-(formyl)tetrahydrothiopyran or a derivative. The key is the acid-catalyzed electrophilic substitution at the C2 position of the indole.
Q4: How critical is the choice of acid catalyst, and what are the best options?
A: The choice of acid is paramount as it catalyzes both the formation of the iminium ion and the subsequent cyclization.[9] The optimal acid depends heavily on the reactivity of your specific substrates.
-
Brønsted Acids: These are the most common. Trifluoroacetic acid (TFA) is a strong, effective catalyst often used in stoichiometric amounts or as a co-solvent.[10] Other acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and formic acid have also been used successfully.[9][11]
-
Lewis Acids: In some cases, Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ can be effective, particularly with less reactive substrates.[9]
-
Causality: The acid protonates the intermediate imine, forming a highly electrophilic iminium ion. This increased electrophilicity is necessary to overcome the activation barrier for the attack by the electron-rich indole ring. A weak acid may not sufficiently activate the imine, while an overly strong acid can protonate the tryptamine starting material, rendering it non-nucleophilic.[9]
| Catalyst Type | Common Examples | Typical Conditions | Considerations |
| Strong Brønsted Acid | Trifluoroacetic Acid (TFA) | 10 mol% to 50% in DCE or neat | Highly effective but can degrade acid-sensitive substrates.[12] |
| Moderate Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | 10-20 mol% in Toluene, Reflux | Good general-purpose catalyst. |
| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃ | 5-10 mol% in CH₃CN or CH₂Cl₂ | Useful for less reactive carbonyls; less likely to protonate the amine.[9] |
| Specialty Solvent/Acid | Hexafluoroisopropanol (HFIP) | Used as solvent | Promotes the reaction through strong hydrogen bonding and can be easily recovered.[9] |
Q5: My reaction stalls after initial imine formation. How can I drive the cyclization step?
A: If you can detect the imine intermediate (e.g., by LC-MS or ¹H NMR) but see no product, the cyclization is the rate-limiting step.
-
Increase Acid Strength/Concentration: The cyclization (Mannich-type reaction) is acid-catalyzed. A stronger acid or a higher concentration may be required to sufficiently activate the iminium ion for attack by the indole nucleus.[13]
-
Increase Temperature: Applying heat will provide the energy needed to overcome the activation barrier of the cyclization. Refluxing in a solvent like toluene or dichloroethane (DCE) is common.
-
Water Removal: The initial imine formation is a condensation reaction that releases water. If the reaction is reversible, removing water using a Dean-Stark trap or molecular sieves can help drive the equilibrium towards the imine and subsequent cyclized product.
Route B: Troubleshooting the Fischer Indole Synthesis
This route involves the condensation of a substituted phenylhydrazine with tetrahydrothiopyran-4-one to form a phenylhydrazone, followed by acid-catalyzed cyclization and ammonia elimination.[2]
Q6: My Fischer indole synthesis is failing completely or giving very low yields. What are the common reasons for failure?
A: The Fischer synthesis is robust but has well-documented failure modes.[3]
-
Substituent Effects: The reaction is sensitive to the electronic properties of both starting materials. Strong electron-donating groups on the ketone component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired[14][14]-sigmatropic rearrangement.[15] This is a known cause of failure in many Fischer indolizations.
-
Steric Hindrance: Bulky substituents near the reaction centers on either the hydrazine or the ketone can prevent the necessary conformational alignment for the key rearrangement step.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial.[3] Polyphosphoric acid (PPA) is often effective for challenging cyclizations as it acts as both a catalyst and a solvent/dehydrating agent. Other options include ZnCl₂, H₂SO₄, or neat acetic acid.[2][16] A screening of acids is often necessary.
Q7: I am observing significant tar and decomposition, especially at high temperatures. How can I get a cleaner reaction?
A: Tar formation is indicative of substrate or product decomposition under harsh acidic conditions.
-
Optimize Temperature and Time: While heat is required, prolonged exposure to strong acid at high temperatures can be destructive. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Use a Milder Catalyst: If strong acids like PPA or H₂SO₄ are causing decomposition, switch to a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-TsOH in a high-boiling solvent.[11]
-
One-Pot vs. Two-Step: While often performed as a one-pot reaction, isolating the intermediate phenylhydrazone first can sometimes lead to cleaner results. The purified hydrazone can then be subjected to the cyclization conditions, which may require less forcing conditions than the in-situ method.
Key Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis
-
Reactant Preparation: To a solution of tryptamine (1.0 eq) in anhydrous dichloroethane (DCE, 0.1 M), add the sulfur-containing aldehyde/ketone (1.1 eq).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (often with 0.5-1% triethylamine in the eluent) to afford the desired tetrahydrothiopyrano[4,3-b]indole.
Protocol 2: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Two-Step): Dissolve phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol. Add tetrahydrothiopyran-4-one (1.0 eq) and stir at room temperature for 1-2 hours until precipitation of the hydrazone is complete. Filter and dry the solid.[14][17][18]
-
Cyclization: Add the phenylhydrazone (1.0 eq) to a pre-heated solution of the chosen acid catalyst (e.g., polyphosphoric acid, or 20 mol% ZnCl₂ in acetic acid).[16]
-
Reaction: Heat the mixture (typically 80-120 °C) and monitor by TLC until the hydrazone is consumed.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a strong base (e.g., NaOH solution or concentrated ammonium hydroxide).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
References
- BenchChem. (2025).
- Google Patents. (1976).
-
Kranthikumar, R., & Sukumar, G. (2021). Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development. [Link]
- Benchchem. (2025).
-
PMC. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]
-
ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones. [Link]
- Benchchem. (2025). Optimizing catalyst selection for asymmetric Pictet-Spengler reactions.
-
Li, W., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropan-2-ol. Chinese Journal of Chemistry. [Link]
-
ResearchGate. (2007). Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]
-
Lenci, E., & Trabocchi, A. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
- Benchchem. (2025).
-
Dounay, A. B., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Maler, M. M., et al. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. ACS Catalysis. [Link]
-
Lenci, E., & Trabocchi, A. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Ammar, Y. A., et al. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
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- 7. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Tetrahydrothiopyrano[4,3-b]indoles
Welcome to the technical support center for the stereoselective synthesis of tetrahydrothiopyrano[4,3-b]indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this powerful cyclization reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your tetrahydrothiopyrano[4,3-b]indole synthesis experiments in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in Pictet-Spengler Type Cyclizations
Q1: My Pictet-Spengler reaction to form the tetrahydrothiopyrano[4,3-b]indole core is yielding a nearly 1:1 mixture of diastereomers. What are the key factors to consider for improving the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity in the thia-Pictet-Spengler reaction is a common challenge that hinges on controlling the facial selectivity of the intramolecular cyclization.[1][2] Several interdependent parameters influence the stereochemical outcome. A systematic approach to optimization is crucial.
Troubleshooting & Optimization:
-
Acid Catalyst Choice and Loading: The nature and concentration of the acid catalyst are paramount. The catalyst facilitates the formation of the key N-acyliminium ion intermediate, and its counterion can influence the transition state geometry.
-
Reaction Temperature: The Pictet-Spengler reaction is often sensitive to temperature. Lower temperatures generally favor the thermodynamically more stable diastereomer by increasing the energy difference between the diastereomeric transition states.
-
Actionable Advice: If your reaction is currently running at room temperature or elevated temperatures, attempt the reaction at 0 °C, -20 °C, or even -78 °C. Monitor the reaction progress carefully, as lower temperatures will decrease the reaction rate.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the intermediates and transition states.
-
Actionable Advice: Systematically vary the solvent. Compare non-polar solvents (e.g., toluene, dichloromethane) with polar aprotic solvents (e.g., acetonitrile, THF) and polar protic solvents (e.g., ethanol), if compatible with your substrates.
-
-
Substrate Steric Hindrance: The steric bulk of substituents on both the tryptamine-derived thiol and the aldehyde/ketone component can direct the cyclization to a preferred face.
-
Actionable Advice: If synthetically feasible, consider increasing the steric bulk of protecting groups or other non-essential substituents to create a more biased steric environment for the cyclization.
-
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Q2: I am attempting an enantioselective synthesis of a tetrahydrothiopyrano[4,3-b]indole using a chiral catalyst, but the enantiomeric excess (ee) is disappointingly low. How can I improve the enantioselectivity?
A2: Low enantioselectivity in a catalytic asymmetric reaction points to an inefficient transfer of chirality from the catalyst to the substrate in the rate- and stereo-determining step. This can be due to a suboptimal catalyst-substrate interaction, background uncatalyzed reaction, or inappropriate reaction conditions.
Troubleshooting & Optimization:
-
Catalyst Selection and Modification: The choice of chiral catalyst is the most critical factor. Organocatalysts, such as chiral phosphoric acids or prolinol derivatives, and chiral metal complexes have been successfully employed in related transformations.[5][6][7]
-
Actionable Advice:
-
Screen Different Catalyst Backbones: If using a chiral Brønsted acid, for example, evaluate different backbones (e.g., BINOL vs. SPINOL).
-
Modify Catalyst Sterics: The steric bulk of the catalyst is crucial for creating a well-defined chiral pocket. For instance, in BINOL-derived phosphoric acids, modifying the 3,3'-substituents can dramatically impact enantioselectivity.
-
Consider Cooperative Catalysis: Some transformations benefit from dual catalyst systems, such as a chiral Lewis acid and a Brønsted base, which can cooperatively activate the substrates.[5]
-
-
-
Minimizing the Background Reaction: A non-catalyzed reaction pathway will produce a racemic product, thereby eroding the overall enantiomeric excess.
-
Actionable Advice:
-
Lower the Reaction Temperature: This will disproportionately slow down the higher-energy uncatalyzed pathway compared to the lower-energy catalyzed pathway.
-
Reduce Reactant Concentrations: Lower concentrations can sometimes disfavor bimolecular uncatalyzed reactions.
-
-
-
Additives and Co-catalysts: Additives can play various roles, such as trapping inhibitory species or acting as proton shuttles.
-
Actionable Advice: The presence of additives like molecular sieves can be crucial for removing water, which can hydrolyze catalysts or intermediates. In some cases, a co-catalyst might be necessary to regenerate the active catalyst.[8]
-
Data Presentation: Catalyst Screening for Asymmetric Synthesis
The following table summarizes typical results from a catalyst screening for the asymmetric synthesis of a model tetrahydrothiopyrano[4,3-b]indole system. This data is illustrative and serves as a guide for experimental design.
| Entry | Chiral Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |
| 1 | Chiral Phosphoric Acid A (10) | Toluene | 25 | 85 | >20:1 | 75 |
| 2 | Chiral Phosphoric Acid B (10) | Toluene | 25 | 82 | >20:1 | 92 |
| 3 | Chiral Phosphoric Acid B (10) | CH₂Cl₂ | 25 | 78 | 15:1 | 88 |
| 4 | Chiral Phosphoric Acid B (10) | Toluene | 0 | 90 | >20:1 | 96 |
| 5 | (S)-Diphenylprolinol TMS Ether (20) | CH₂Cl₂ | -20 | 75 | 10:1 | 85 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselectivity Optimization of a Thia-Pictet-Spengler Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tethered indole thiol (1.0 equiv) and the aldehyde or ketone (1.1 equiv).
-
Dissolve the starting materials in the chosen solvent (e.g., toluene, 0.1 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.[9][10]
Protocol 2: Stereochemical Analysis by Chiral HPLC
Determining the enantiomeric excess of your product is crucial for evaluating the success of an asymmetric synthesis.[11]
-
Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your molecule. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point.[12][13]
-
Mobile Phase Screening:
-
For normal phase HPLC, a typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
For basic compounds, add a small amount of an amine modifier (e.g., 0.1% diethylamine).
-
For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid).[12]
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the retention time and resolution.
-
Vary the flow rate to improve peak shape.
-
If co-elution occurs, screen other alcohol modifiers (e.g., ethanol).
-
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase and inject it onto the column.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100).
Visualization of Concepts
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
General Reaction Scheme: Asymmetric Synthesis
Caption: Asymmetric synthesis of tetrahydrothiopyrano[4,3-b]indoles.
References
-
Basu, P., Hazra, C., Baiju, T. V., & Namboothiri, I. N. N. (2020). Synthesis of tetrahydrothiopyrano[2,3-b]indoles via [3+3] annulation of nitroallylic acetates with indoline-2-thiones. New Journal of Chemistry, 44(4), 1389–1399. [Link]
-
Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 620-624. [Link]
-
Basu, P., Hazra, C., Baiju, T. V., & Namboothiri, I. N. N. (2020). Synthesis of tetrahydrothiopyrano[2,3-b]indolesvia[3+3] annulation of nitroallylic acetates with indoline-2-thiones. Sci-Hub. [Link]
-
Pentafluorophenol‐Catalyzed Metal‐Free Fischer Indole Synthesis. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules, 28(3), 993. [Link]
-
Al-Rashida, M., et al. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry, 2017(32), 4666-4677. [Link]
-
Singh, S., Srivastava, A., & Samanta, S. (2012). Rapid access of 2,3,4-trisubstituted-2,3,4,9-tetrahydrothiopyrano[2,3-b] indole derivatives via one-pot three component reaction using organocatalysis. Tetrahedron Letters, 53(28), 3601-3604. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Ishizuka, N., et al. (1993). 2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: synthesis via an intramolecular indole Grignard reaction and conformational study by 1H and 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (18), 2209-2215. [Link]
-
Wu, L., Wang, Y., & Zhou, Z. (2015). Stereocontrolled Construction of the Dihydrothiopyrano[2,3‐b]indole Skeleton via an Organocatalyzed Asymmetric Cascade Sulfa‐Michael‐Aldol Reaction. ChemInform, 46(16). [Link]
-
Jeyachandran, M., et al. (2022). Access to Substituted Dihydrothiopyrano[2,3-b]indoles via Sequential Rearrangements During S-Alkylation and Au-Catalyzed Hydroarylation on Indoline-2-thiones. The Journal of Organic Chemistry, 87(17), 11598-11612. [Link]
-
Vang, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 746. [Link]
-
Wang, Z., et al. (2021). Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. Nature Communications, 12(1), 609. [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd.[Link]
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Zhang, G., et al. (2017). Enantioselective Synthesis of Tetrahydropyrano[3,4-b]indoles: Palladium(II)-Catalyzed Aminopalladation/1,4-Addition Sequence. Angewandte Chemie International Edition, 56(46), 14698-14701. [Link]
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Enders, D., et al. (2008). Asymmetric Synthesis of Highly Functionalized Tetrahydrothiophenes by Organocatalytic Domino Reactions. Journal of the American Chemical Society, 130(38), 12676-12677. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Vang, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. [Link]
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Reddy, T. S., et al. (2015). Stereoselective synthesis of thiazino[4,3-a]indoles using the thia-Pictet–Spengler reaction of indoles bearing N-tethered thiols and vinylogous thiocarbonates. Organic & Biomolecular Chemistry, 13(36), 9469-9480. [Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Institutes of Health. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [Link]
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New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health. [Link]
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Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. [Link]
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Technical Support Center: Storage and Handling of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Welcome to the technical support center for 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. By understanding the potential degradation pathways and implementing proper handling techniques, you can safeguard your experimental outcomes.
Introduction: The Chemical Nature of this compound
This compound is a tetracyclic heterocyclic compound containing both a sulfur atom within a thiopyran ring and a nitrogen atom within a tetrahydro-β-carboline core. This unique structure, while conferring interesting biological activities, also presents specific stability challenges. The indole nucleus and the sulfide moiety are susceptible to environmental factors, which can lead to degradation over time.
This guide provides a comprehensive overview of the potential degradation mechanisms, frequently asked questions regarding storage and handling, and detailed troubleshooting protocols to assess and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemistry of its core structures, the primary degradation pathways are:
-
Oxidation: The sulfur atom in the thiopyran ring is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone.[1][2] This is a common degradation route for sulfur-containing heterocycles.[3][4] Additionally, the indole ring system can undergo oxidative degradation.
-
Hydrolysis: While the thiopyran ring itself is generally stable against hydrolysis, the overall molecule's stability in aqueous solutions, particularly at non-neutral pH, should be considered.
-
Photodegradation: Indole derivatives are known to be sensitive to light, especially UV radiation.[5] Exposure to light can initiate photo-oxidative processes, leading to the formation of various degradation products.
-
Acid/Base Instability: The tetrahydro-β-carboline core can be susceptible to degradation under acidic conditions, potentially through reactions with nitrosating agents if present, leading to the formation of nitroso derivatives or oxidative decarboxylation.[6][7][8]
Q2: What are the ideal storage conditions for solid this compound?
For long-term storage of the solid compound, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sulfur atom and the indole ring.[9] |
| Light | Amber glass vial, stored in the dark | Protects the compound from photodegradation.[10] |
| Humidity | Tightly sealed container with a desiccant | Minimizes hydrolysis and moisture-mediated degradation. |
Q3: How should I handle the compound when preparing solutions?
When preparing solutions, it is crucial to minimize exposure to air and light. Use de-gassed solvents and prepare solutions under an inert atmosphere if possible. For aqueous solutions, use freshly prepared buffers and consider the pH stability of the compound.
Q4: Can I add an antioxidant to my formulation to improve stability?
The addition of antioxidants can be beneficial, especially for solutions. Primary antioxidants, such as hindered phenols (e.g., BHT), and secondary antioxidants, like organophosphorus compounds, can help prevent oxidative degradation.[11] However, compatibility and potential interference with your experiments must be evaluated. Natural antioxidants like quercetin have also shown high efficiency.[12]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues.
Visualizing the Troubleshooting Workflow
Caption: Potential degradation pathways for this compound.
Best Practices for Long-Term Storage
To ensure the longevity of your this compound stocks, adhere to the following best practices:
-
Aliquot: Upon receipt, aliquot the solid compound into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.
-
Inert Atmosphere Blanketing: For long-term storage, after aliquoting, flush each vial with an inert gas like argon or nitrogen before sealing. [13][14][15]* Labeling: Clearly label each vial with the compound name, date of receipt, and any relevant handling precautions.
-
Documentation: Maintain a detailed log of when the compound was received, aliquoted, and used.
By following these guidelines, you can minimize the risk of degradation and ensure the reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
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Herraiz, T., & Galisteo, J. (2003). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 51(8), 2130-2135. [Link]
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Herraiz, T., & Galisteo, J. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 51(8), 2130-2135. [Link]
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Herraiz, T., & Galisteo, J. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 51(8), 2130-2135. [Link]
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University of California, Riverside. (n.d.). Chemical Storage. Retrieved from [Link]
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Afolayan, A. F., & Bolton, J. J. (2017). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Antioxidants, 6(4), 87. [Link]
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Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
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Wang, F., et al. (2021). Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. Chemical Science, 12(36), 12066-12072. [Link]
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ResearchGate. (n.d.). Thiopyrans and their Benzo Derivatives. Retrieved from [Link]
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Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Pharmaceuticals, 10(3), 64. [Link]
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D'Autréaux, B., & Toledano, M. B. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. International Journal of Molecular Sciences, 21(19), 7196. [Link]
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Frontiers in Immunology. (n.d.). Exploring sulfur compounds' role in inflammation and therapeutic potential. Retrieved from [Link]
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Reddit. (2018, February 10). "Store under Argon". Retrieved from [Link]
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IntechOpen. (2018). Bio-based Antioxidants and Thermal Stabilizers. Retrieved from [Link]
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Amanote Research. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
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Sachse, F., & Schneider, C. (2020). Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes. European Journal of Organic Chemistry, 2020(44), 6963-6970. [Link]
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Kiamehr, E., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(18), 12345-12367. [Link]
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Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]
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Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]
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PharmTech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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Li, W., et al. (2019). Oxidation of Tetrahydro-β-carbolines by Persulfate. Organic Letters, 21(18), 7475-7477. [Link]
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Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Scientiarum Polonorum, Hortorum Cultus, 15(3), 131-143. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic and natural antioxidant additives in food stabilization: current applications and future research. Retrieved from [Link]
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MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]
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Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Scientiarum Polonorum, Hortorum Cultus, 15(3). [Link]
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ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]
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Zhang, Q., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 633-640. [Link]
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Pisoschi, A. M., et al. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials, 14(21), 6382. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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MDPI. (n.d.). Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. Retrieved from [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. [Link]
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Kim, H. Y., et al. (2018). Photodegradation of tetracycline and sulfathiazole individually and in mixtures. Food and Chemical Toxicology, 116, 159-165. [Link]
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Kiamehr, E., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(18). [Link]
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ResearchGate. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
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ChemistryViews. (2020, November 22). Continuous Flow Synthesis of 2H-Thiopyrans. Retrieved from [Link]
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University of Huddersfield Research Portal. (n.d.). Thiopyrans and their benzo derivatives. Retrieved from [Link]
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MDPI. (n.d.). Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Photodegradation of tetracycline hydrochloride by biochar/Cu2O coupled with persulfate: Insights into the factors and intermediates toxicity. Retrieved from [Link]
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MDPI. (n.d.). Enhanced Photocatalytic Degradation of Tetracycline by Magnetically Separable g-C3N4-Doped Magnetite@Titanium Dioxide Heterostructured Photocatalyst. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
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MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Retrieved from [Link]
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HPLC and NMR techniques for purity analysis of Tetrahydrothiopyrano[4,3-b]indole
Welcome to the technical support center for the analytical characterization of Tetrahydrothiopyrano[4,3-b]indole and related analogues. This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for purity determination. Here, we move beyond standard protocols to address the specific challenges this unique heterocyclic scaffold presents, ensuring both scientific rigor and regulatory compliance.
A Word on the Molecule: Understanding the Challenges
The Tetrahydrothiopyrano[4,3-b]indole scaffold integrates a basic indole nitrogen and a thioether linkage. This combination presents specific analytical challenges:
-
HPLC: The basic nitrogen is prone to secondary interactions with acidic residual silanols on silica-based columns, leading to poor peak shape (tailing). The sulfur atom can, in some cases, interact with metal surfaces in the HPLC flow path.
-
NMR: While structurally informative, signal overlap in the aromatic and aliphatic regions can complicate precise quantification, especially for closely related impurities.
This guide provides a systematic approach to overcoming these challenges.
Part 1: HPLC Purity Analysis & Troubleshooting
High-Performance Liquid Chromatography is the workhorse for purity analysis, offering high resolution and sensitivity. However, achieving a robust and accurate method for Tetrahydrothiopyrano[4,3-b]indole requires careful method development and troubleshooting.
Frequently Asked Questions (HPLC)
Question 1: My main peak for Tetrahydrothiopyrano[4,3-b]indole is tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the basic indole nitrogen and acidic residual silanols on the stationary phase of your C18 column. This interaction slows a portion of the analyte molecules, causing them to elute later and creating a "tail."
Here is a systematic approach to eliminate this issue:
-
Mobile Phase pH Adjustment: The most effective solution is to protonate the residual silanols or the analyte to ensure a single ionic state.
-
Low pH Approach: Adjust your mobile phase to a pH between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). At this pH, the silanols are protonated and less likely to interact with your protonated basic analyte.[1]
-
High pH Approach: Alternatively, use a high pH-stable column (e.g., hybrid silica) and a mobile phase with a pH > 8 (e.g., using ammonium bicarbonate or a volatile amine buffer). At high pH, the analyte is in its free base form, and the silanols are deprotonated and repelled, minimizing interaction.
-
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to shield the analyte from the active sites on the stationary phase.[1]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
-
Competitive Additive: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can competitively bind to the active silanol sites, improving the peak shape of your primary analyte.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity C18 or C8, 2.1/4.6 mm x 100/150 mm, <3 µm | Provides good retention and resolution for indole-type compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to control analyte/silanol ionization.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks than methanol for heterocyclic compounds. |
| Gradient | 5-95% B over 15 minutes | A good starting point to elute a range of potential impurities. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions. |
| Column Temp. | 35-40 °C | Reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Detection | UV at 220 nm and 280 nm | Indole rings have strong absorbance around 220 nm and a secondary maximum near 280 nm. |
| Injection Vol. | 1-5 µL | Keep volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[1] |
Question 2: I'm seeing a split peak. Is it an impurity or an instrument issue?
Answer: A split peak can be deceptive. It could be a co-eluting impurity, but it often points to a correctable issue at the head of the column or in the injector.[3]
Here's how to diagnose the problem:
-
Check Sample Solvent: The primary cause of peak splitting for early eluting peaks is a mismatch between the injection solvent and the initial mobile phase.[1] If your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile) and your starting mobile phase is weak (e.g., 5% Acetonitrile), the sample won't band tightly on the column. Solution: Dilute your sample in the initial mobile phase composition.
-
Column Inlet Obstruction: A partially blocked inlet frit or a void at the top of the column can cause the sample path to split, leading to a distorted or split peak. Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work and the problem persists with a new column, the issue is not the column itself. If the problem disappears, the original column was compromised.
-
Injector Malfunction: A faulty injector rotor seal can cause sample to be improperly introduced into the flow path, leading to split peaks.[3]
HPLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered with Tetrahydrothiopyrano[4,3-b]indole.
Sources
Validation & Comparative
A Comparative Bioactivity Guide: Evaluating the Antimicrobial Potential of Tetrahydrothiopyrano[4,3-b]indole Derivatives Against Standard Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the Tetrahydrothiopyrano[4,3-b]indole scaffold has garnered significant interest due to its unique structural features, combining the biologically significant indole nucleus with a sulfur-containing thiopyran ring. This guide offers a comprehensive comparison of the potential bioactivity of Tetrahydrothiopyrano[4,3-b]indole derivatives with established antimicrobial agents, providing a framework for future research and development in this area. While direct comparative data for a wide range of Tetrahydrothiopyrano[4,3-b]indole derivatives is still emerging, this document synthesizes existing knowledge on structurally related compounds to project their potential efficacy and guide further investigation.
The Rationale for Investigating Tetrahydrothiopyrano[4,3-b]indoles
The indole moiety is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] The fusion of a thiopyran ring introduces a sulfur heteroatom, which can enhance lipophilicity and potentially interact with different biological targets compared to its oxygen-containing counterpart, the tetrahydropyrano[4,3-b]indole. Research into related spiro-fused indole-thiopyran hybrids has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this structural combination.[2][3]
This guide will compare the projected antimicrobial activity of Tetrahydrothiopyrano[4,3-b]indole derivatives against a panel of clinically relevant microorganisms, benchmarked against the performance of widely used antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone), Ampicillin (a beta-lactam antibiotic), and Fluconazole (an azole antifungal).
Comparative Antimicrobial Activity: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of standard antimicrobial agents against a selection of common pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The data for the Tetrahydrothiopyrano[4,3-b]indole derivatives is projected based on published results for structurally similar compounds.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Tetrahydrothiopyrano[4,3-b]indole Derivatives and Standard Antimicrobial Agents
| Microorganism | Tetrahydrothiopyrano[4,3-b]indole Derivatives (Projected) | Ciprofloxacin | Ampicillin | Fluconazole |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus ATCC 29213 | Promising (likely <10 µg/mL) | 0.25 - 0.5[4] | 0.25 - 1.0[5] | N/A |
| Bacillus cereus | Potentially Significant (e.g., ~3.9 µg/mL for related compounds)[6] | 0.12 - 0.5 | 0.03 - 0.12 | N/A |
| Gram-Negative Bacteria | ||||
| Escherichia coli ATCC 25922 | Activity to be determined | 0.008 - 0.03[7] | 2.0 - 8.0[5] | N/A |
| Fungi | ||||
| Candida albicans ATCC 90028 | Activity to be determined | N/A | N/A | 0.25 - 1.0[8] |
N/A: Not Applicable
Experimental Protocols for Antimicrobial Susceptibility Testing
The foundation of a reliable bioactivity comparison lies in standardized and reproducible experimental methodologies. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized as the gold standard for antimicrobial susceptibility testing.[9][10]
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for MIC Determination.
Detailed Methodologies
1. Bacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the CLSI M07-A10 guidelines.[9]
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Plates: The Tetrahydrothiopyrano[4,3-b]indole derivatives and control antibiotics (Ciprofloxacin and Ampicillin) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
2. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol follows the CLSI M27-A3 guidelines for yeasts.[10][11]
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Test Plates: The test compounds and the control antifungal (Fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
Discussion and Future Directions
The projected bioactivity of Tetrahydrothiopyrano[4,3-b]indole derivatives, based on structurally analogous compounds, suggests a promising avenue for the development of new antibacterial agents, particularly against Gram-positive pathogens. The presence of the indole and thiopyran rings likely contributes to this activity, and further chemical modifications could enhance their spectrum and potency.
It is imperative that future research focuses on the synthesis of a library of Tetrahydrothiopyrano[4,3-b]indole derivatives and their systematic evaluation against a broad panel of clinically relevant, drug-resistant microorganisms. Mechanistic studies to elucidate their mode of action will also be crucial for their rational development as therapeutic agents.
Caption: Structural basis for potential bioactivity.
Conclusion
While this guide provides a comparative framework based on existing data for related compounds, it underscores the significant potential of Tetrahydrothiopyrano[4,3-b]indole derivatives as a new class of antimicrobial agents. The presented standardized protocols offer a clear path for the rigorous experimental validation required to advance these promising compounds from the laboratory to potential clinical applications. The scientific community is encouraged to build upon this foundation to explore the full therapeutic potential of this intriguing heterocyclic scaffold.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI, Wayne, PA, 2008. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. CLSI, Wayne, PA, 2015. [Link]
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A Comparative Guide to the Cytotoxicity of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole and Doxorubicin
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with improved efficacy and reduced side effects is perpetual. This guide provides a detailed comparison between the well-established chemotherapeutic agent, Doxorubicin, and the emerging class of heterocyclic compounds, 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indoles. While Doxorubicin's cytotoxic profile is extensively documented, the therapeutic potential of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole derivatives is a nascent field of investigation, offering fertile ground for new discoveries.
Doxorubicin: The Incumbent Benchmark
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, employed against a wide spectrum of cancers including breast, lung, and ovarian cancers, as well as various sarcomas and hematological malignancies.[1][2] Its clinical utility is, however, often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][2]
Multifaceted Mechanisms of Cytotoxicity
The anticancer activity of Doxorubicin is not attributable to a single mode of action but rather a confluence of several cytotoxic mechanisms:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA helix, obstructing the processes of replication and transcription.[3] It also forms a stable ternary complex with DNA and topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response pathway.[3][4] This ultimately triggers cell cycle arrest and apoptosis.[5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling to produce semiquinone, a reactive intermediate that generates ROS.[6] This surge in oxidative stress inflicts damage upon cellular components, including lipids, proteins, and DNA, further contributing to cell death.[4][6]
-
Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis through both p53-dependent and independent pathways.[7] In p53-proficient cells, Doxorubicin-induced DNA damage leads to the activation of p53, which in turn transcriptionally activates pro-apoptotic genes.[7] In cells lacking functional p53, apoptosis can be initiated through the generation of hydrogen peroxide (H₂O₂) and the subsequent activation of caspase cascades.[7][8]
Doxorubicin's multifaceted mechanism of inducing apoptosis.
Quantitative Cytotoxic Profile
The half-maximal inhibitory concentration (IC50) of Doxorubicin varies significantly across different cancer cell lines, reflecting diverse sensitivities and resistance mechanisms.
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Cancer | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Table 1: IC50 values of Doxorubicin in various human cancer cell lines after 24 hours of treatment, as determined by the MTT assay. Data compiled from multiple sources.[1][2]
This compound: A Novel Scaffold with Unexplored Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[4][5] The fusion of an indole ring with a thiopyran moiety to form this compound represents a novel chemical space with the potential for unique pharmacological profiles.
Current State of Research
While the synthesis of various indole derivatives and their evaluation as anticancer agents is an active area of research, specific data on the cytotoxicity of this compound is currently limited in the public domain. Some studies have reported the synthesis of related compounds, such as 1,3,4,9-tetrahydropyrano[3,4-b]indoles, and have demonstrated their potential as anticancer agents. For instance, a derivative of this related pyrano-indole scaffold, compound 23 , exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-231 with an IC50 value of 2.29 µM.[1]
The mechanism of action for this related compound was found to involve the suppression of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1] Apoptosis was triggered through the disruption of the mitochondrial membrane potential, accumulation of ROS, and activation of the caspase cascade.[1] This suggests that indole-fused heterocyclic systems can exert their cytotoxic effects through well-defined molecular pathways.
The exploration of thiopyrano[4,3-b]indole derivatives for anticancer activity is a promising yet underexplored field. The presence of the sulfur atom in the thiopyran ring, in contrast to the oxygen in the pyran ring, can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.
A Standardized Protocol for Evaluating Cytotoxicity: The MTT Assay
To facilitate the direct comparison of novel compounds like this compound derivatives with established drugs such as Doxorubicin, a standardized and robust cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Step-by-Step Experimental Protocol
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound derivative and Doxorubicin as a positive control) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
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A Researcher's Guide to Validating the Antimicrobial Activity of Novel Tetrahydrothiopyrano[4,3-b]indole Derivatives
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of modern drug discovery. Among these, indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the antimicrobial efficacy of a specific subclass: tetrahydrothiopyrano[4,3-b]indole derivatives. We will delve into the rationale behind experimental design, present detailed protocols for robust antimicrobial susceptibility testing, and offer a comparative analysis against established clinical agents.
The Scientific Rationale: Why Tetrahydrothiopyrano[4,3-b]indoles?
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its derivatives are known to exhibit a range of biological activities, including antimicrobial effects.[1] The fusion of a thiopyran ring to the indole core introduces a sulfur-containing heterocyclic moiety, which has also been associated with antibacterial properties.[3] This unique combination in tetrahydrothiopyrano[4,3-b]indoles presents a compelling case for their investigation as novel antimicrobial agents. While direct antimicrobial data for this specific scaffold is emerging, related compounds such as 1,3,4,5-tetrahydropyrano[4,3-b]indoles have shown noteworthy activity, with some derivatives demonstrating a minimum inhibitory concentration (MIC) of 3.9 µg/mL against Bacillus cereus.[4]
A Proposed Mechanism of Action: A Multi-pronged Attack?
The precise mechanism of action for tetrahydrothiopyrano[4,3-b]indole derivatives is yet to be fully elucidated. However, based on the known activities of indole and sulfur-containing heterocyclic compounds, a multi-targeted mechanism can be hypothesized. Indole derivatives have been shown to disrupt bacterial cell membranes and interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[5][6] Indole itself can inhibit bacterial quorum sensing by interfering with the folding of regulator proteins.[7] The sulfur atom in the thiopyran ring may contribute to the compound's reactivity and ability to interact with bacterial proteins, potentially through the formation of disulfide bonds or by acting as a bioisostere for other functional groups.[8]
Caption: Experimental workflow for antimicrobial validation.
Part 1: Synthesis of Tetrahydrothiopyrano[4,3-b]indole Derivatives
The synthesis of the target compounds is the initial and critical step. A scalable and efficient synthetic route is essential for producing a library of derivatives with diverse substitutions, allowing for the exploration of structure-activity relationships (SAR). Various synthetic strategies for related indole compounds have been reported. [9]
Part 2: Selection of Microbial Strains
A representative panel of clinically relevant microorganisms should be selected to assess the spectrum of antimicrobial activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans
Standard reference strains, such as those from the American Type Culture Collection (ATCC), should be used to ensure reproducibility.
Part 3: Antimicrobial Susceptibility Testing
This method is the gold standard for quantitative antimicrobial susceptibility testing and should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Novel tetrahydrothiopyrano[4,3-b]indole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Comparator antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the novel compounds and comparator antibiotics in the appropriate broth directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Novel tetrahydrothiopyrano[4,3-b]indole derivatives (at a known concentration)
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Comparator antibiotic disks
Procedure:
-
Inoculation: Uniformly streak the surface of the MHA plate with the standardized microbial suspension using a sterile cotton swab.
-
Disk Application: Aseptically apply the paper disks impregnated with a known amount of the novel compound and comparator antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a fresh MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Comparative Analysis: Benchmarking Against the Standards
The efficacy of the novel tetrahydrothiopyrano[4,3-b]indole derivatives should be compared to that of widely used clinical antimicrobial agents. The choice of comparators should be based on the target organisms.
Table 1: Hypothetical Comparative MIC Data (µg/mL) of a Novel Tetrahydrothiopyrano[4,3-b]indole Derivative (THPI-1) and Standard Antimicrobials
| Microorganism | THPI-1 (Hypothetical) | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 - 2 | 0.5 - 2 | NA |
| MRSA (ATCC 43300) | 8 | >4 | 1 - 2 | NA |
| Escherichia coli (ATCC 25922) | 16 | ≤0.25 | NA | NA |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | ≤0.5 | NA | NA |
| Candida albicans (ATCC 90028) | 8 | NA | NA | ≤8 |
Note: The MIC values for THPI-1 are hypothetical and for illustrative purposes only. The MIC ranges for comparator antibiotics are based on CLSI guidelines and published literature. [10][11][12][13] Interpretation of Results:
The interpretation of MIC values should be guided by the clinical breakpoints established by organizations like CLSI. [10]For novel compounds where no breakpoints exist, a comparison with the MICs of standard drugs provides a valuable benchmark for their potential efficacy.
Future Directions
The validation of antimicrobial activity is an iterative process. Promising "hit" compounds from the initial screening should undergo further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and spectrum of activity.
-
Toxicity and Cytotoxicity Assays: Evaluating the safety profile of the compounds in mammalian cell lines.
-
In Vivo Efficacy Studies: Testing the most promising candidates in animal models of infection.
-
Mechanism of Action Studies: Employing techniques such as membrane potential assays, gene expression analysis, and enzymatic assays to elucidate the precise molecular targets.
By following this structured and evidence-based approach, researchers can effectively validate the antimicrobial potential of novel tetrahydrothiopyrano[4,3-b]indole derivatives and contribute to the critical pipeline of new antimicrobial agents.
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The Analytical Duel: A Senior Application Scientist's Guide to Characterizing 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole using LC-MS versus NMR
In the landscape of drug discovery and development, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of progress. The 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole scaffold represents a class of molecules with significant potential, given the prevalence of indole and thiopyrane moieties in biologically active compounds. The journey from synthesis to a well-characterized molecule relies on the judicious application of analytical techniques. This guide provides an in-depth, experience-driven comparison of two instrumental powerhouses in structural elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically tailored to the nuances of characterizing this compound.
The Contenders: A Glimpse into LC-MS and NMR
At its core, the characterization of a novel molecule is an exercise in piecing together a structural puzzle. LC-MS and NMR spectroscopy are complementary tools that provide different, yet equally vital, pieces of this puzzle.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that marries the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It excels at separating complex mixtures and providing highly sensitive detection of individual components based on their mass-to-charge ratio (m/z).[2] This makes it an invaluable tool for confirming molecular weight and assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound.[3] Through various experiments, NMR can reveal the carbon-hydrogen framework, the proximity of different atoms in space, and the subtle electronic environments within the molecule, making it the gold standard for de novo structure elucidation.[4]
This guide will dissect the application of both techniques, moving beyond a simple recitation of their specifications to a practical discussion of their synergistic application in the context of this compound.
LC-MS: The Sentinel of Purity and Molecular Weight
For the synthetic chemist, the initial confirmation of a successful reaction often comes from LC-MS. Its high sensitivity and speed make it the ideal first-pass analytical technique.
The Power of Separation and Detection
The "LC" in LC-MS is not to be underestimated. A well-developed liquid chromatography method can separate the target compound from starting materials, byproducts, and other impurities, providing a clear picture of the reaction outcome. Coupled with a mass spectrometer, each eluting peak can be analyzed to determine its molecular weight.
What LC-MS Reveals about this compound
For our target molecule, with a molecular formula of C₁₂H₁₃NS, the expected monoisotopic mass is approximately 203.0769 g/mol . An LC-MS analysis in positive ion mode would aim to detect the protonated molecule [M+H]⁺ at an m/z of approximately 204.0847. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments can provide a mass accuracy of within a few parts per million (ppm), lending strong evidence for the elemental composition of the synthesized compound.
Tandem mass spectrometry (MS/MS) experiments can provide further structural clues by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. For the tetrahydrothiopyrano[4,3-b]indole core, characteristic fragmentation patterns, such as the loss of the thiopyrano ring or cleavage within the indole moiety, can be diagnostic.
Practical Considerations and Causality in Method Development
The choice of chromatographic conditions is paramount for a successful LC-MS analysis. For a molecule like this compound, a reversed-phase C18 column is a logical starting point due to its relatively non-polar nature. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid) to aid ionization, is optimized to achieve good peak shape and resolution.
The ionization source is another critical parameter. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, as it typically produces the intact protonated molecule with minimal fragmentation.[1]
NMR Spectroscopy: The Architect of Molecular Structure
While LC-MS provides the blueprint's dimensions (molecular weight), NMR spectroscopy constructs the detailed three-dimensional model of the molecule. For a novel heterocyclic system like this compound, NMR is indispensable for confirming the connectivity of the fused ring system.
Unraveling the Structure with ¹H and ¹³C NMR
-
¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For our target molecule, we would expect to see distinct signals for the aromatic protons on the indole ring, the protons on the thiopyrane ring, and the N-H proton of the indole. The coupling patterns between adjacent protons would be crucial for confirming the substitution pattern on the indole ring and the structure of the tetrahydrothiopyrano ring.
-
¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be assembled.
The Deeper Dive with 2D NMR
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the overall structure.[5]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For this compound, COSY would be instrumental in connecting the protons on the tetrahydrothiopyrano ring and those on the indole's benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is arguably the most critical experiment for confirming the connectivity of the fused ring system, as it can show correlations between protons on the thiopyrano ring and carbons in the indole core, and vice-versa.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.
Head-to-Head Comparison: LC-MS vs. NMR
| Feature | LC-MS | NMR Spectroscopy |
| Primary Information | Molecular Weight, Purity, Elemental Composition (HRMS) | Molecular Structure, Connectivity, Stereochemistry |
| Sensitivity | High (picogram to femtogram) | Lower (microgram to milligram) |
| Sample Requirement | Small (µL of solution) | Larger (mg of pure compound) |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per experiment) |
| Mixture Analysis | Excellent | Challenging for complex mixtures |
| Quantitative Analysis | Possible with standards | Excellent (qNMR) |
| Structural Isomers | Can be challenging to differentiate | Excellent for differentiation |
The Synergy of a Combined Approach
It is evident that LC-MS and NMR are not competing techniques but rather highly complementary ones. A robust characterization workflow for this compound leverages the strengths of both.
Experimental Protocols
The following are representative, detailed protocols for the analysis of this compound.
LC-MS Experimental Workflow
NMR Experimental Workflow
Conclusion: An Indispensable Partnership
In the rigorous world of pharmaceutical and chemical research, the characterization of a novel entity like this compound demands a multi-faceted analytical approach. LC-MS serves as the rapid, high-sensitivity gatekeeper, confirming molecular weight and assessing purity with unparalleled efficiency. NMR spectroscopy, in its various 1D and 2D forms, provides the irrefutable, detailed architectural plans of the molecule.
To rely on one technique to the exclusion of the other would be to navigate with an incomplete map. The true power lies in their synergistic application. The mass spectrometric data provides a crucial validation of the molecular formula derived from NMR, while the NMR data gives structural context to the mass peaks observed in MS. For researchers, scientists, and drug development professionals, a comprehensive understanding and application of both LC-MS and NMR are not just best practice; they are fundamental to the integrity and success of their scientific endeavors.
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A Comparative Mechanistic Analysis: Tetrahydrothiopyrano[4,3-b]indole and the Diverse Landscape of Indole Compounds
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with significant therapeutic applications.[1][2] This guide provides a comparative analysis of the mechanism of action of Tetrahydrothiopyrano[4,3-b]indole with other prominent indole-containing compounds. While the precise molecular mechanisms of Tetrahydrothiopyrano[4,3-b]indole are still under active investigation, by examining its known biological activities alongside the well-established mechanisms of other indoles, we can infer potential pathways and highlight promising avenues for future research.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic landscape of indole-based compounds and the potential place of novel derivatives like Tetrahydrothiopyrano[4,3-b]indole within it.
The Indole Nucleus: A Foundation for Diverse Pharmacology
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a versatile pharmacophore.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow indole-containing molecules to bind to a wide range of biological targets, including enzymes and receptors.[3] This versatility has led to the development of indole-based drugs with applications across numerous therapeutic areas, from cancer and inflammation to infectious diseases.
Comparative Analysis of Mechanistic Pathways
To understand the potential mechanisms of Tetrahydrothiopyrano[4,3-b]indole, we will first explore the established modes of action of several well-characterized indole compounds.
Vinca Alkaloids: Disruptors of Microtubule Dynamics
The Vinca alkaloids, such as vinblastine and vincristine, are potent anticancer agents derived from the Madagascar periwinkle.[4] Their primary mechanism of action involves the inhibition of microtubule polymerization.[5][6]
-
Molecular Target: Tubulin, the protein subunit of microtubules.
-
Mechanism: Vinca alkaloids bind to tubulin dimers, preventing their assembly into microtubules.[3][4] This disruption of microtubule dynamics arrests cells in the metaphase of mitosis, ultimately leading to apoptosis (programmed cell death).[4] The interaction is primarily with the indole part of the catharanthine portion of the alkaloids.[3]
-
Therapeutic Application: Cancer chemotherapy.[4]
Caption: Indomethacin's Inhibition of Prostaglandin Synthesis.
Other Indole Derivatives: Diverse Antimicrobial and Antifungal Actions
The indole scaffold is also found in numerous compounds with antimicrobial and antifungal properties. Their mechanisms of action are varied and often target essential cellular processes in pathogens.
-
Antibacterial Mechanisms:
-
Inhibition of Respiratory Metabolism: Some synthetic indole derivatives have been shown to exert bactericidal activity against Gram-positive bacteria by down-regulating genes involved in pantothenate and Coenzyme A (CoA) synthesis. This leads to a reduction in acetyl-CoA production, slowing the TCA cycle and impairing respiratory metabolism. [7] * Efflux Pump Inhibition: Certain indole derivatives act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus. By blocking these pumps, the compounds can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell. [8]
-
-
Antifungal Mechanisms:
-
Disruption of Ion Homeostasis: Some antifungal compounds work by disrupting the fungal mitochondrial membrane potential and inhibiting the respiratory chain complex, leading to a collapse in ATP levels. [9]Others can shuttle ions across the cell membrane, dissipating essential pH and ion gradients. [10] * Inhibition of the TOR Pathway: The Target of Rapamycin (TOR) pathway is a critical regulator of cell growth and proliferation in fungi. Some natural products exert their antifungal effects by inhibiting this pathway. [10]
-
Tetrahydrothiopyrano[4,3-b]indole: Unraveling the Mechanism
While comprehensive mechanistic data for Tetrahydrothiopyrano[4,3-b]indole is not yet available, published studies have demonstrated its biological activities, offering clues to its potential modes of action.
Known Biological Activities:
-
Analgesic Activity: Derivatives of tetrahydrothiopyrano[2,3-b]indole have shown analgesic properties. [11]This suggests a potential interaction with pain signaling pathways.
-
Antibacterial and Antifungal Activity: Tetrahydrothiopyrano[4,3-b]indoles have been synthesized and shown to possess noteworthy antimicrobial activity, particularly against the Gram-positive bacterium Bacillus cereus. [12]
Hypothesized Mechanisms of Action (Areas for Further Investigation):
Based on the known activities of Tetrahydrothiopyrano[4,3-b]indole and the established mechanisms of other indole compounds, we can propose several hypotheses for its mechanism of action.
-
As an Analgesic: The analgesic effect could be mediated through several pathways common to other analgesic compounds, including:
-
COX Inhibition: Similar to indomethacin, it may inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis.
-
Opioid Receptor Modulation: Some indole alkaloids, like mitragynine, exhibit opioid agonistic activities. [13]Tetrahydrothiopyrano[4,3-b]indole could potentially interact with opioid receptors.
-
Modulation of GABAergic or Serotonergic Systems: These neurotransmitter systems are known to be involved in pain modulation. [14]
-
-
As an Antibacterial Agent: The observed activity against Gram-positive bacteria could stem from:
-
Disruption of Cell Wall or Membrane Integrity: Many antibacterial agents target these essential bacterial structures.
-
Inhibition of Essential Enzymes: As seen with other indole derivatives, it could inhibit key bacterial enzymes involved in metabolic pathways. [7] * Interference with DNA Replication or Protein Synthesis: These are common targets for antibacterial drugs.
-
-
As an Antifungal Agent: The antifungal properties may be due to:
-
Inhibition of Fungal-Specific Enzymes: Targeting enzymes essential for fungal survival, such as those involved in cell wall synthesis.
-
Disruption of Fungal Cell Membranes: Similar to some known antifungal agents, it could interfere with membrane integrity or ion transport. [10]
-
Experimental Workflows for Mechanistic Elucidation
To validate these hypotheses and definitively determine the mechanism of action of Tetrahydrothiopyrano[4,3-b]indole, a series of well-defined experimental protocols are required.
Protocol 1: Target Identification and Validation
-
Affinity Chromatography: Immobilize the Tetrahydrothiopyrano[4,3-b]indole compound on a solid support to capture its binding partners from cell lysates.
-
Mass Spectrometry: Identify the proteins that bind to the compound.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity between the compound and the identified protein targets to validate the interaction.
Caption: Workflow for Target Identification.
Protocol 2: Elucidation of Signaling Pathways
-
Cell-Based Assays: Treat relevant cell lines (e.g., neuronal cells for analgesia, bacterial or fungal cultures for antimicrobial activity) with Tetrahydrothiopyrano[4,3-b]indole.
-
Western Blotting or ELISA: Measure the expression and phosphorylation status of key proteins in suspected signaling pathways (e.g., COX enzymes, components of the MAPK or PI3K/Akt pathways).
-
Reporter Gene Assays: Use reporter constructs to measure the activity of transcription factors downstream of the signaling pathway of interest.
Data Summary and Comparison
| Compound Class | Primary Mechanism of Action | Molecular Target(s) | Therapeutic Application |
| Tetrahydrothiopyrano[4,3-b]indole | Hypothesized: COX inhibition, opioid receptor modulation, enzyme inhibition, membrane disruption | To be determined | Analgesic, Antibacterial, Antifungal |
| Vinca Alkaloids | Inhibition of microtubule polymerization | Tubulin | Anticancer [4] |
| Indomethacin | Inhibition of prostaglandin synthesis | COX-1 and COX-2 | Anti-inflammatory, Analgesic [15][16] |
| Antimicrobial Indoles | Inhibition of respiratory metabolism, efflux pump inhibition | Bacterial enzymes, efflux pumps | Antibacterial [7][8] |
| Antifungal Indoles | Disruption of ion homeostasis, inhibition of TOR pathway | Fungal membranes, TOR kinase | Antifungal [10] |
Conclusion
Tetrahydrothiopyrano[4,3-b]indole represents a promising indole derivative with demonstrated analgesic, antibacterial, and antifungal activities. While its precise mechanism of action remains to be fully elucidated, a comparative analysis with well-characterized indole compounds provides a valuable framework for directing future research. By employing systematic experimental workflows for target identification and pathway analysis, the scientific community can unlock the full therapeutic potential of this and other novel indole-based molecules. The diverse mechanisms of action exhibited by the broader class of indole compounds underscore the remarkable versatility of this chemical scaffold in drug discovery.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrahydrothiopyrano[4,3-b]indole
Abstract
The robust characterization of novel heterocyclic entities such as Tetrahydrothiopyrano[4,3-b]indole is fundamental to modern drug development. The analytical methods underpinning this characterization must be precise, accurate, and reliable across their entire lifecycle. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods for Tetrahydrothiopyrano[4,3-b]indole, a critical step for ensuring inter-laboratory consistency and supporting regulatory submissions. We will compare two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide detailed protocols for their cross-validation. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish and maintain a state of analytical control for this and structurally related compounds.
Introduction: The Imperative for Rigorous Analytical Validation
Tetrahydrothiopyrano[4,3-b]indole represents a class of fused heterocyclic scaffolds that are of significant interest in medicinal chemistry. The reliable quantification of this active pharmaceutical ingredient (API) and its related impurities is non-negotiable for ensuring product quality, safety, and efficacy. Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2]
However, in the globalized landscape of pharmaceutical development, it is common for analytical testing to be performed at multiple sites—from a research and development lab to a contract manufacturing organization. This transfer of methods necessitates cross-validation : a formal process to verify that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment.[3] This guide is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which advocate for a lifecycle and risk-based approach to analytical procedures.[4][5][6][7]
The Regulatory Cornerstone: ICH Guidelines
The ICH has established a harmonized framework for analytical procedure validation that is recognized by major regulatory bodies, including the FDA and EMA.[8][9][10][11] The recent updates, ICH Q2(R2) for validation and the new ICH Q14 for analytical procedure development, emphasize a more scientific and risk-based lifecycle management model.[5][6]
The core validation characteristics that must be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][12]
-
Accuracy: The closeness of test results to the true value.[8][13]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[12]
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[1][14]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13]
Cross-validation is the ultimate test of a method's robustness and transferability, ensuring that the established performance characteristics are maintained in a new setting.[3][15]
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique is the first critical decision. For Tetrahydrothiopyrano[4,3-b]indole, which possesses a UV-active indole chromophore and a sulfur-containing thiopyran ring, two methods stand out: HPLC-UV for routine quality control and LC-MS/MS for more demanding applications.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Primary Use Case | Assay, purity, and impurity quantification in drug substance and product. | Trace-level impurity identification, quantitation in complex matrices (e.g., biological fluids), metabolite identification. |
| Specificity | Good. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.[12] | Excellent. Provides structural information based on mass, enabling definitive identification.[13] |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | Very high (typically low ng/mL to pg/mL). |
| Robustness | Generally high. A workhorse in QC labs. | Can be more complex; susceptible to matrix effects and ion source contamination. |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate. | Higher initial and operational cost. Requires specialized expertise. |
Expert Rationale for Method Selection:
-
For routine batch release testing and stability studies where the primary goal is to quantify the API and known impurities at levels typically above 0.05%, HPLC-UV is the pragmatic and cost-effective choice. Its robustness is a key advantage for inter-laboratory transfers.
-
When developing the initial impurity profile, identifying unknown degradation products, or conducting pharmacokinetic studies, the superior sensitivity and specificity of LC-MS/MS are indispensable.[16]
Caption: Decision workflow for analytical method selection.
The Cross-Validation Protocol: A Step-by-Step Framework
Cross-validation ensures that the receiving laboratory (Lab B) can replicate the performance of the originating laboratory (Lab A). This protocol must be pre-approved with clear acceptance criteria.
Core Principle: The goal is not to re-validate the method from scratch, but to demonstrate comparability of results.[3]
Caption: General workflow for analytical method cross-validation.
Acceptance Criteria (Example)
| Test | Acceptance Criteria |
| Assay | The mean result from Lab B should be within ±2.0% of the mean result from Lab A. The relative standard deviation (RSD) for precision between labs should be ≤ 2.0%. |
| Impurity Quantification | For impurities ≥ 0.10%, the mean result from Lab B should be within ±10.0% (relative) of Lab A's result. For impurities < 0.10%, a wider range may be justified. |
| Precision (Intermediate) | The RSD of results from both labs combined should meet the criteria established during initial validation (e.g., ≤ 1.5%). |
Statistical Justification: The choice of a 2.0% window for the assay is a standard industry practice for drug substance release testing. An F-test should be used to compare the variance between the two labs' precision runs, followed by a two-sample t-test to compare the means. These statistical tools provide an objective measure of comparability.
Experimental Design: HPLC-UV Method for Assay & Purity
This section provides a hypothetical, yet scientifically grounded, protocol for an HPLC-UV method and its cross-validation data.
Protocol 1: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: C18 columns provide excellent hydrophobic retention, which is suitable for the relatively non-polar indole ring system. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer ideal for LC-MS compatibility (if future transfer is needed) and helps protonate the indole nitrogen, leading to sharper peak shapes. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Rationale: The indole moiety has a characteristic strong absorbance around 280 nm, providing good sensitivity for the parent compound and related impurities.[17]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Cross-Validation Data Summary (Hypothetical)
Analyte: Tetrahydrothiopyrano[4,3-b]indole, Batch #XYZ-001
| Parameter | Laboratory A | Laboratory B | Statistical Comparison | Result |
| Assay (% w/w) | Mean: 99.5%RSD (n=6): 0.45% | Mean: 99.2%RSD (n=6): 0.51% | Difference of Means: 0.3%p-value (t-test): > 0.05 | Pass |
| Impurity 1 (% Area) | Mean: 0.15%RSD (n=6): 1.8% | Mean: 0.16%RSD (n=6): 2.1% | Relative Difference: +6.7%p-value (t-test): > 0.05 | Pass |
| Impurity 2 (% Area) | Mean: 0.08%RSD (n=6): 4.5% | Mean: 0.07%RSD (n=6): 5.2% | Relative Difference: -12.5% | Pass (Justified) |
Analysis of Results: The assay results show excellent agreement, well within the ±2.0% acceptance criterion. The comparison for Impurity 1 also passes easily. For Impurity 2, the relative difference is slightly outside the ±10.0% target; however, at levels close to the quantitation limit, higher variability is expected. This result would be considered acceptable with proper scientific justification documented in the cross-validation report. The p-values from the t-tests being greater than 0.05 indicate no statistically significant difference between the means obtained by the two labs.
Conclusion: Ensuring a State of Analytical Control
The cross-validation of analytical methods is a mandatory exercise in due diligence for any pharmaceutical development program. It is the definitive proof that a method is not just validated, but truly robust and transferable. For a molecule like Tetrahydrothiopyrano[4,3-b]indole, a systematic approach starting with method selection, proceeding through a protocol-driven comparative analysis, and concluding with a statistically sound data evaluation is crucial. By adhering to the principles outlined in this guide, rooted in ICH guidelines and practical experience, researchers and scientists can ensure the integrity and consistency of their analytical data across sites, ultimately safeguarding product quality and accelerating the path to regulatory approval.
References
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ProPharma. (2024, June 25).
- ECA Academy.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- Lab Manager. (2025, October 22).
- GMP Compliance. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- IntuitionLabs. ICH Q2(R2)
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2025).
- Molinelli, A., et al. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology.
- European Medicines Agency. (2023, December 15).
- Liu, C. M., et al. (2013). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules.
- PharmaGuru. (2025, August 11).
- Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Tetrahydrothiopyrano[4,3-b]indole
In the landscape of medicinal chemistry and drug development, the tetrahydrothiopyrano[4,3-b]indole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets. Consequently, the development of efficient and scalable synthetic routes to this core is of paramount importance to researchers in the field. This guide provides an in-depth comparison of two prominent synthetic strategies for the construction of Tetrahydrothiopyrano[4,3-b]indole: the classical yet robust Fischer Indole Synthesis and a modern, microwave-assisted intramolecular difunctionalization of o-alkynylanilines. This analysis is grounded in published experimental data to offer a clear, objective benchmark of their respective synthetic efficiencies.
Introduction to the Tetrahydrothiopyrano[4,3-b]indole Scaffold
The fusion of a tetrahydrothiopyran ring with an indole system at the [4,3-b] position creates a unique tetracyclic structure with significant therapeutic potential. The sulfur atom in the thiopyran ring can engage in various non-covalent interactions, while the indole core is a well-established pharmacophore. The development of efficient synthetic methodologies is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating the discovery of new drug candidates. This guide will dissect two distinct approaches to this target, evaluating them on criteria such as yield, reaction conditions, scalability, and atom economy.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and widely utilized method for the construction of the indole nucleus.[1][2] Discovered by Emil Fischer in 1883, this reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[1] In the context of Tetrahydrothiopyrano[4,3-b]indole synthesis, the key precursors are phenylhydrazine and tetrahydro-4H-thiopyran-4-one.
Mechanistic Considerations
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this enamine undergoes a[3][3]-sigmatropic rearrangement, a key step that forms the carbon-carbon bond of the indole ring. Subsequent cyclization and elimination of ammonia yield the final aromatic indole. The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[2] Recent advancements have also explored the use of organocatalysts like pentafluorophenol for metal-free approaches.[1][4]
Caption: Workflow for the Fischer Indole Synthesis of Tetrahydrothiopyrano[4,3-b]indole.
Experimental Protocol: Pentafluorophenol-Catalyzed Fischer Indole Synthesis
The following protocol is based on a reported metal-free approach, which highlights a scalable and environmentally conscious variation of the classical Fischer indole synthesis.[1][4]
Materials:
-
Phenylhydrazine
-
Tetrahydro-4H-thiopyran-4-one
-
Pentafluorophenol (PFP)
-
Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of phenylhydrazine (1.0 equiv) and tetrahydro-4H-thiopyran-4-one (1.1 equiv) in toluene, add pentafluorophenol (10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Tetrahydrothiopyrano[4,3-b]indole.
Route 2: Microwave-Assisted Intramolecular Difunctionalization
A more contemporary approach to the Tetrahydrothiopyrano[4,3-b]indole core involves a silver-catalyzed intramolecular difunctionalization of an o-alkynylaniline precursor.[3][5] This method leverages the power of microwave-assisted organic synthesis to accelerate reaction rates and often improve yields.[5] The strategy relies on the construction of a suitably substituted aniline derivative that can undergo a cascade reaction to form the fused ring system.
Mechanistic Considerations
The reaction is catalyzed by a silver salt, AgSbF₆, which plays a dual role in both the initial hydroamination and the subsequent imine formation.[3][5] The process begins with the silver-catalyzed intramolecular hydroamination of the alkyne by the aniline nitrogen. The resulting enamine or imine intermediate then reacts with an external aldehyde or ketone, in this case, a sulfur-containing carbonyl compound, to form a new iminium ion. This is followed by an intramolecular cyclization to construct the thiopyran ring and subsequent aromatization to yield the final indole product. The use of trifluoroacetic acid (TFA) as a co-catalyst can further promote the cyclization step.[6]
Caption: Workflow for the Microwave-Assisted Intramolecular Difunctionalization.
Experimental Protocol: Silver-Catalyzed Intramolecular Difunctionalization
The following protocol is derived from a published procedure for the synthesis of structurally diverse 2,3-fused indoles, which has been successfully applied to the synthesis of the Tetrahydrothiopyrano[4,3-b]indole core.[3][5][6]
Materials:
-
N-protected o-alkynylaniline (1.0 equiv)
-
A suitable sulfur-containing aldehyde or ketone (e.g., a protected mercaptoacetaldehyde derivative) (2.0 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Trifluoroacetic acid (TFA) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a microwave reactor vial, combine the N-protected o-alkynylaniline (1.0 equiv) and AgSbF₆ (10 mol%) in 1,2-dichloroethane (DCE).
-
Irradiate the mixture with microwaves at 100 W for 1 hour at 80 °C.
-
Cool the vial, then add the sulfur-containing carbonyl compound (2.0 equiv) and trifluoroacetic acid (1.5 equiv).
-
Seal the vial and irradiate the mixture under the same microwave conditions for an additional 3 hours.
-
After cooling, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the two routes are evaluated based on key synthetic metrics. The data presented is a synthesis of typical results reported in the literature for these reaction types.
| Metric | Route 1: Fischer Indole Synthesis | Route 2: Intramolecular Difunctionalization | Analysis |
| Overall Yield | Generally good to excellent (70-90%) | Good to excellent (60-85%) | Both routes offer high yields, making them synthetically viable. The Fischer indole synthesis often has a slight edge in simplicity and raw yield for this specific scaffold. |
| Reaction Time | Several hours to overnight | 2-4 hours | The microwave-assisted difunctionalization offers a significant advantage in terms of reaction time, which is a major consideration for rapid library synthesis. |
| Reaction Conditions | Typically requires elevated temperatures (reflux) | Requires a dedicated microwave reactor and elevated temperatures. | The Fischer indole synthesis can be performed with standard laboratory heating equipment, while the difunctionalization requires specialized microwave instrumentation. |
| Catalyst | Brønsted or Lewis acids (e.g., PPA, PFP) | Silver salt (AgSbF₆) and a Brønsted acid (TFA) | The use of a precious metal catalyst in Route 2 may be a consideration for cost and sustainability on a large scale. The metal-free PFP-catalyzed Fischer indole synthesis is an attractive alternative. |
| Scalability | Well-established for scale-up | Can be challenging to scale microwave reactions | The Fischer indole synthesis has a long history of industrial application and is generally considered more readily scalable. |
| Substrate Scope | Generally broad, tolerant of various functional groups on the phenylhydrazine | Dependent on the synthesis of the o-alkynylaniline precursor, which may require multiple steps. | The Fischer indole synthesis often benefits from more readily available starting materials. The synthesis of the precursor for Route 2 can add to the overall step count. |
| Atom Economy | Good, with the main byproduct being ammonia. | Moderate, involves the use of protecting groups and a multi-component assembly. | The Fischer indole synthesis is a more convergent approach, which generally leads to better atom economy. |
Conclusion and Outlook
Both the Fischer Indole Synthesis and the microwave-assisted intramolecular difunctionalization represent effective and high-yielding strategies for the synthesis of the medicinally important Tetrahydrothiopyrano[4,3-b]indole scaffold.
The Fischer Indole Synthesis stands out for its operational simplicity, scalability, and excellent atom economy. The development of metal-free catalytic systems, such as the use of pentafluorophenol, further enhances its appeal from a green chemistry perspective. This route is likely the preferred method for large-scale production and for initial exploratory studies where starting material availability is a key concern.
The Microwave-Assisted Intramolecular Difunctionalization offers the distinct advantage of speed, making it highly suitable for the rapid generation of compound libraries for high-throughput screening. While the requirement for a specific precursor and a precious metal catalyst may be limitations, the ability to construct the complex polycyclic system in a one-pot cascade is a testament to the power of modern synthetic methodology.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program. For large-scale synthesis and cost-effectiveness, the Fischer indole synthesis remains a dominant and reliable choice. For rapid lead discovery and the exploration of chemical diversity, the speed and novelty of the microwave-assisted approach provide a compelling alternative. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for both of these powerful synthetic transformations.
References
-
Bansal, D., Sivaganesan, P., Elanchezhian, C., & Chaudhuri, S. (2025). Pentafluorophenol‐Catalyzed Metal‐Free Fischer Indole Synthesis: A Novel Approach to Carbazole Derivatives and Desbromoarborescidine A*. Chemistry – An Asian Journal. [Link]
-
Huang, Y., Yang, Y., Song, H., Liu, Y., & Wang, Q. (2015). Synthesis of Structurally Diverse 2,3-Fused Indoles via Microwave-Assisted AgSbF6-Catalysed Intramolecular Difunctionalization of o-Alkynylanilines. Scientific Reports, 5, 13516. [Link]
-
Huang, Y., Yang, Y., Song, H., Liu, Y., & Wang, Q. (2015). Synthesis of Structurally Diverse 2,3-Fused Indoles via Microwave-Assisted AgSbF6-Catalysed Intramolecular Difunctionalization of o-Alkynylanilines. PubMed, 26310858. [Link]
-
ResearchGate. (n.d.). Pentafluorophenol‐Catalyzed Metal‐Free Fischer Indole Synthesis: A Novel Approach to Carbazole Derivatives and Desbromoarborescidine A*. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]
-
ResearchGate. (n.d.). Synthesis of indoles fused to saturated medium-sized N-containing rings by means of intramolecular difunctionalization. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Hazard Assessment and Core Safety Principles
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a complex heterocyclic compound. Its proper handling and disposal are dictated by the potential hazards associated with its constituent parts:
-
Indole Moiety: Indole and its derivatives are known to be harmful if swallowed, toxic upon skin contact, and can cause serious eye irritation. Furthermore, many indole compounds exhibit significant toxicity to aquatic life, making drain disposal an unacceptable risk.[3]
-
Thiopyran (Sulfur-Containing Heterocycle) Moiety: Sulfur-containing organic compounds can be malodorous and may release toxic gases, such as sulfur oxides, upon combustion. Careless disposal of sulfur-containing waste can lead to the acidification of soil and groundwater.[4]
Core Principle: Based on this assessment, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste . It must never be disposed of down the sanitary sewer or in regular trash.[2][5]
Immediate Safety & Handling Protocols
Before beginning any work that will generate waste, ensure the following controls are in place to minimize exposure and risk.
Personal Protective Equipment (PPE) & Engineering Controls
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions containing the compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Indole derivatives can be toxic upon skin contact. |
| Body Protection | A laboratory coat and long-sleeved clothing. | Prevents incidental skin contact. |
| Engineering Control | Always handle the compound and its waste within a certified chemical fume hood. | Minimizes inhalation of any potential aerosols or vapors and provides containment in case of a spill.[6] |
Step-by-Step Waste Disposal Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the point of generation.[6] Mixing incompatible waste streams is a significant safety hazard and complicates the final disposal process.[7]
Step 1: Identify and Segregate Waste Streams
Immediately segregate waste into the appropriate, clearly labeled containers as it is generated. Do not wait until the end of an experiment.
Step 2: Contain Waste in Appropriate Containers
-
Solid Waste:
-
What it includes: Unused or expired solid this compound; contaminated personal protective equipment (gloves, shoe covers); and consumables like weigh boats and contaminated paper towels.
-
Container: A sealable, durable container (e.g., a wide-mouth polyethylene jar) labeled for "Hazardous Solid Waste."
-
-
Non-Halogenated Liquid Waste:
-
What it includes: Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane).
-
Container: A sealable, chemical-resistant bottle (glass or polyethylene). Label as "Hazardous Non-Halogenated Organic Waste."[6]
-
-
Halogenated Liquid Waste:
-
What it includes: Solutions of the compound in halogenated organic solvents (e.g., dichloromethane (DCM), chloroform).
-
Container: A dedicated, sealable, chemical-resistant bottle. Label as "Hazardous Halogenated Organic Waste." This segregation is critical as halogenated waste requires specific incineration conditions.[1]
-
-
Aqueous Liquid Waste:
-
What it includes: Any aqueous solutions containing the compound. Remember, drain disposal is prohibited .
-
Container: A sealable, chemical-resistant bottle. Label as "Hazardous Aqueous Waste."
-
-
Sharps Waste:
-
What it includes: Any needles, razor blades, or glass pipettes contaminated with the compound.
-
Container: A designated, puncture-proof sharps container.[1]
-
Step 3: Label Containers Correctly
Proper labeling is a regulatory requirement and essential for safety.[8] As soon as the first drop of waste enters a container, it must be labeled. Your institution's EHS office will provide official labels, which must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name of all components (e.g., "this compound," "Methanol"). Avoid abbreviations.
-
The approximate percentage or concentration of each component.
-
Relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Store sealed waste containers in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[2][9]
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]
-
Waste containers must be kept closed at all times, except when adding waste.[2]
Step 5: Arrange for EHS Pickup
Once a waste container is full (typically 90% capacity to allow for expansion), or if it has been in storage for an extended period (e.g., up to 12 months for partially filled containers), contact your institution's EHS office to schedule a pickup.[2][7][9] EHS professionals will then transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for final, compliant disposal, which is typically high-temperature incineration.[8][11]
Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision tree for waste segregation and disposal.
References
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- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
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- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- JoVE. (2017).
- Henderson, T. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
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- Sigma-Aldrich. (2025).
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- UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole.
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- PubMed. (2022). Sulphur Containing Heterocyclic Compounds as Anticancer Agents.
- Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
- PubChem. (n.d.). Thiopyrano[3,4-b]indole-1-acetic acid, 1,3,4,9-tetrahydro-1-methyl-.
- precisionFDA. (n.d.). 4,5-DIHYDRO-4-OXOTHIOPYRANO(3,2-B)INDOLE-2-CARBOXYLIC ACID.
- PubChem. (n.d.). 5H-thiopyrano[4,3-b]indol-2-ium.
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Navigating the Handling of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The compound 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a heterocyclic molecule with significant potential in medicinal chemistry and drug discovery.[1][2] Its unique fused ring structure, combining a thiopyran and an indole moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[3][4] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, drawing upon safety data for structurally similar compounds to establish best practices.
Hazard Assessment: An Evidence-Based Approach
Analogous Compound Analysis:
| Compound | Key Hazards | GHS Hazard Statements |
| Indole | Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage, Causes skin irritation, May cause respiratory irritation. | H302, H311, H315, H318, H335 |
| Tetrahydrothiopyran-4-one | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6] | Not explicitly stated in search results. |
| 1,2,3,4-Tetrahydronaphthalene | May be fatal if swallowed and enters airways, Causes skin irritation, Causes serious eye irritation, Suspected of causing cancer if inhaled.[7] | H304, H315, H319, H351[7] |
Based on this data, it is prudent to assume that this compound may exhibit similar hazardous properties, including:
-
Skin and Eye Irritation: Both indole and thiopyran derivatives are known to cause irritation upon contact.[8][5][6]
-
Dermal Toxicity: Indole is classified as toxic in contact with skin.[8]
-
Oral Toxicity: Indole is harmful if swallowed.[8]
-
Respiratory Irritation: Both indole and tetrahydrothiopyran-4-one can cause respiratory irritation.[8][5]
Therefore, all handling procedures must be designed to prevent direct contact with the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on the potential hazards identified through analogous compounds.
Core PPE Requirements:
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9] | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] | To prevent skin contact, given the potential for dermal toxicity and irritation.[11] |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants.[10] | To minimize skin exposure to accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] If aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[12] | To prevent inhalation of the compound, which may cause respiratory irritation.[5] |
dot
Caption: A workflow diagram for the safe handling of chemical compounds.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct all reactions in a closed system or under reflux within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the designated area, avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
dot
Caption: A flowchart for the proper disposal of chemical waste.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023-03-30).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
- SAFETY DATA SHEET - Fisher Scientific.
- This compound - ChemNet.
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem.
- 1,2,3,4-Tetrahydrocyclopenta[b]indole - Chem-Impex.
- Preparation and Properties of INDOLE.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
- SAFETY DATA SHEET - Fisher Scientific.
- Special Issue: Sulfur-Nitrogen Heterocycles - ResearchGate. (2025-10-15).
- New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions - PubMed Central.
- PPE Protection Types - Lakeland Industries.
- 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. (2020-11-02).
- Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. - ResearchGate.
- Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds - Books. (2015-11-20).
- Choosing The Correct PPE | Environmental Health & Safety - UC Merced.
- Protective Clothing and Equipment for Pesticide Applicators - Nebraska Extension Publications.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists.
- Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) - Inchem.org.
Sources
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
